3-Aminopyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80900978 | |
| Record name | NoName_24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-80-5 | |
| Record name | Aspartimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
3-Aminopyrrolidine-2,5-dione synthesis from aspartic acid
An In-Depth Technical Guide to the Synthesis of 3-Aminopyrrolidine-2,5-dione from Aspartic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of the 3-aminopyrrolidine-2,5-dione core, also known as an aminosuccinimide, from aspartic acid is a foundational transformation in synthetic organic chemistry and a critical process in peptide and protein science. This heterocyclic scaffold is not only a versatile building block for medicinal chemistry but also represents a key intermediate in the non-enzymatic degradation of proteins, specifically through aspartic acid and asparagine residues.[1] This guide provides an in-depth examination of the synthesis, delving into the core reaction mechanisms, practical synthetic methodologies, and the critical experimental parameters that govern the reaction's efficiency and selectivity. We will explore the causality behind strategic choices, such as the selection of protecting groups and reaction conditions, to mitigate common side reactions like racemization and isoaspartate formation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.
Theoretical Framework: The Intramolecular Cyclization of Aspartic Acid
The conversion of an aspartic acid moiety into a 3-aminopyrrolidine-2,5-dione (aminosuccinimide) is fundamentally an intramolecular condensation reaction. The process involves the nucleophilic attack of a nitrogen atom on one of the side-chain carbonyl carbons of aspartic acid, leading to the formation of a stable five-membered ring with the concomitant loss of a water molecule.[2] This transformation is of paramount importance in peptide chemistry, as the backbone amide nitrogen of the adjacent C-terminal amino acid can act as the nucleophile, leading to the formation of a succinimide intermediate.[3] This spontaneous cyclization is a major pathway for the degradation and isomerization of peptide and protein drugs.[3][4]
The reaction is known to be catalyzed under both acidic and basic conditions, as well as by common buffer components such as acetate and phosphate, which can act as proton-transfer mediators to facilitate the key steps of the reaction.[4][5]
The Core Reaction Mechanism
Computational and experimental studies have established that succinimide formation from an aspartic acid residue proceeds via a two-step mechanism: cyclization followed by dehydration.[4][5]
-
Step 1: Intramolecular Cyclization (Addition) : The reaction initiates with an intramolecular nucleophilic attack by the nitrogen atom of the adjacent amide group on the γ-carbonyl carbon of the aspartic acid side chain. This addition step forms a transient, high-energy tetrahedral intermediate, which is often a gem-diol.[4] This initial cyclization is typically the rate-determining step of the overall process.[5]
-
Step 2: Dehydration (Elimination) : The tetrahedral intermediate subsequently collapses, eliminating a molecule of water to form the stable five-membered succinimide ring.[2][4]
This mechanism is highly dependent on the local chemical environment, including pH and the presence of catalysts that can facilitate the necessary proton transfers. For instance, acetic acid has been shown to catalyze the reaction by acting as a proton shuttle, mediating the proton transfers required for both the cyclization and dehydration steps.[4]
Synthetic Strategies and Experimental Protocols
The deliberate synthesis of 3-aminopyrrolidine-2,5-dione derivatives requires careful control of protecting groups and reaction conditions to favor the desired intramolecular cyclization over intermolecular side reactions. Below are two common and effective strategies.
Strategy 1: Cyclodehydration of N-Protected Aspartic Acid Anhydride
This robust method involves the initial activation of an N-protected aspartic acid to its corresponding anhydride, followed by reaction with a primary amine and subsequent cyclodehydration. This approach offers great flexibility in introducing a substituent on the ring nitrogen (position 1).[6]
Experimental Protocol:
-
Step 1: Synthesis of Amino-Protected Aspartic Anhydride. An optically active N-protected aspartic acid (e.g., Boc-L-Aspartic acid) is treated with a dehydrating agent like acetic anhydride to form the corresponding cyclic anhydride.[6] The reaction is typically performed in an appropriate solvent, and the product can often be used in the next step without extensive purification.
-
Step 2: Reaction with a Primary Amine. The synthesized anhydride is dissolved in a suitable solvent (e.g., toluene) and reacted with a primary amine (R'-NH₂). This opens the anhydride ring to form two isomeric amide-acid products.
-
Step 3: Cyclodehydration. The mixture from the previous step is heated under reflux, often with azeotropic removal of water, to induce cyclodehydration. This closes the five-membered ring to yield the optically active 1-aralkyl-3-(protected amino)pyrrolidine-2,5-dione.[6]
-
Step 4: Deprotection. The protecting group on the 3-amino position is removed under appropriate conditions (e.g., acidolysis for a Boc group) to yield the target 3-aminopyrrolidine-2,5-dione derivative.
Strategy 2: N-Alkylation and Cyclization of N-Protected Asparagine
An alternative and often more direct route starts from asparagine, where the side-chain amide is already present. This method is particularly effective for synthesizing N-substituted derivatives. A notable example is the synthesis of N-benzyl-3-Boc-aminosuccinimide from Boc-asparagine.[7]
Experimental Protocol: Synthesis of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione [7]
-
Step 1: N-Alkylation. To a solution of N-tert-butyloxycarbonylasparagine (Boc-Asn) in a suitable solvent, add a base such as cesium carbonate.
-
Step 2: Addition of Alkylating Agent. Add 2 equivalents of benzyl bromide to the reaction mixture.
-
Step 3: Reaction. The reaction is stirred, typically at room temperature, until completion. The benzyl bromide acts as an alkylating agent for both the carboxylic acid and the amide nitrogen, driving the cyclization to form the succinimide ring.
-
Step 4: Workup and Purification. The reaction is worked up using standard extraction procedures, and the final product, N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione, is purified by chromatography.
Critical Experimental Parameters and Mitigation of Side Reactions
The success of the synthesis hinges on carefully controlling several experimental variables to maximize the yield of the desired product while minimizing side reactions, most notably aspartimide formation which can lead to racemization.[8][9]
The Central Role of Protecting Groups
The choice of protecting groups for the α-amino and β-carboxyl functionalities of aspartic acid is the most critical factor in controlling the reaction pathway, especially in the context of solid-phase peptide synthesis (SPPS).
| Protecting Group Strategy | Rationale & Causality | Key Considerations | References |
| α-Amine Protection (e.g., Fmoc, Boc) | Prevents intermolecular polymerization and ensures that only the desired intramolecular cyclization occurs. The base-lability of Fmoc can promote aspartimide formation. | In Fmoc-based SPPS, repeated exposure to piperidine for deprotection is a major cause of aspartimide side products. | [8] |
| β-Carboxyl Protection (Side Chain) | The electrophilicity of the ester protecting group influences the rate of nucleophilic attack. Bulky protecting groups sterically hinder the approach of the backbone amide nitrogen, thus suppressing succinimide formation. | The standard tert-butyl (OtBu) ester offers some protection but can be insufficient in sensitive sequences.[8] Bulkier, acyclic groups like 2,4-dimethyl-3-pentyl offer significantly better protection.[10] | [8][10] |
| Non-Ester Masking Groups | Replacing the labile C-O ester bond with a more stable C-C or other linkage can completely prevent aspartimide formation. | Cyanosulfurylides and cyanopyridiniumylides have been developed as highly stable zwitterionic protecting groups that effectively prevent cyclization until a specific deprotection step is performed. | [11] |
Reaction Conditions
-
pH and Catalysis: The rate of succinimide formation is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[4] In peptide synthesis, the basic conditions (piperidine) used for Fmoc deprotection are a primary driver of this side reaction.[12] Adding mild acids to the deprotection solution can help mitigate this.
-
Temperature: Elevated temperatures can accelerate the desired cyclization but may also increase the rate of side reactions, including racemization of the succinimide intermediate.[9][10]
-
Solvent: The choice of solvent can influence reaction rates and equilibria. Aprotic solvents are commonly used for the synthetic preparations described.
Conclusion
The synthesis of 3-aminopyrrolidine-2,5-dione from aspartic acid is a well-understood yet delicate transformation that requires precise control over protecting group strategy and reaction conditions. While the core mechanism involves a straightforward intramolecular cyclization-dehydration cascade, the propensity for side reactions, particularly base-catalyzed aspartimide formation and subsequent racemization, presents a significant challenge. By understanding the causality behind these processes, researchers can employ strategies such as the use of sterically demanding side-chain protecting groups or alternative non-ester masking groups to achieve a clean and efficient synthesis. The methodologies and principles outlined in this guide provide a robust framework for professionals in drug discovery and peptide science to successfully utilize this critical chemical building block.
References
-
Saito, T., et al. (2018). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. Available at: [Link]
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Karlström, A., & Undén, A. (1996). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. PubMed. Available at: [Link]
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Saito, T., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. National Institutes of Health (NIH). Available at: [Link]
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Neumann, H., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]
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Wang, W., et al. (2013). Efficient synthesis of β-amino-α,β-unsaturated carbonyl compounds. RSC Publishing. Available at: [Link]
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Saito, T., et al. (2017). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. MDPI. Available at: [Link]
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Jia, L., et al. (2017). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. National Institutes of Health (NIH). Available at: [Link]
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Yamamoto, T., & Libenson, S. (1997). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society. Available at: [Link]
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Kandhasamy, S., et al. (2020). A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism. PubMed. Available at: [Link]
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Neumann, H., et al. (2022). Cyanopyridiniumylides as Traceless Protecting Groups for Aspartic Acid in the Synthesis of LA-Modules of the LDL-Receptor. ChemRxiv. Available at: [Link]
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ResearchGate. (2009). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Available at: [Link]
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Beilstein Journals. (2013). Efficient synthesis of β′-amino-α,β-unsaturated ketones. Available at: [Link]
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ResearchGate. (1992). Spontaneous Cyclization of the Aspartic Acid Side Chain to the Succinimide Derivative. Available at: [Link]
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ResearchGate. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]
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Scilit. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. Available at: [Link]
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University of Oxford. (n.d.). Asymmetric amino acid synthesis: Preparation of the β anion derived from aspartic acid. Available at: [Link]
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Góra, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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ResearchGate. (2004). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. Available at: [Link]
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ResearchGate. (2014). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Available at: [Link]
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National Institutes of Health (NIH). (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Available at: [Link]
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ResearchGate. (2022). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents... Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine-2,5-dione Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopyrrolidine-2,5-dione hydrochloride (CAS Number: 114841-52-0), a heterocyclic compound of interest in pharmaceutical research and development. Understanding these fundamental characteristics is paramount for its effective handling, formulation, and application in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and their implications for experimental design.
Chemical Identity and Structural Elucidation
3-Aminopyrrolidine-2,5-dione hydrochloride is the salt form of 3-aminosuccinimide. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1]
Molecular Formula: C₄H₇ClN₂O₂
Molecular Weight: 150.56 g/mol
Chemical Structure:
Caption: Chemical structure of 3-Aminopyrrolidine-2,5-dione hydrochloride.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the amine group. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl groups and the protonated amine.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, which are expected to be in the downfield region (typically 170-180 ppm), and for the two sp³ hybridized carbons of the pyrrolidine ring.[2][3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the dione functionality (typically in the range of 1700-1790 cm⁻¹). A broad band in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretching of the ammonium salt.
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for predicting the behavior of a compound in various experimental and physiological environments.
| Property | Value | Source/Method |
| Melting Point | Not explicitly found for the hydrochloride salt. The related compound 3-Aminopiperidine-2,6-dione hydrochloride has a melting point of 245℃.[4] | Literature |
| Solubility | Soluble in DMSO and Chloroform.[4] As an amine hydrochloride, it is expected to have good solubility in water.[1] | Literature |
| pKa | A predicted pKa of 9.94 ± 0.20 for the conjugate acid of the parent compound, 3-aminopyrrolidine, has been reported.[5] | Prediction |
| Hygroscopicity | As a salt, it has the potential to be hygroscopic.[6] | General Principle |
Solubility Profile: A Deeper Dive
The enhanced water solubility of the hydrochloride salt compared to the free base is a direct consequence of the protonation of the amino group. This creates a charged species that can more readily interact with the polar water molecules.
Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to quantitatively determine the solubility in various solvents.
-
Preparation: Add an excess amount of 3-Aminopyrrolidine-2,5-dione hydrochloride to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination.
Acidity and pKa: The Key to pH-Dependent Behavior
The pKa value is a critical parameter that governs the ionization state of the molecule at different pH values. For 3-Aminopyrrolidine-2,5-dione hydrochloride, the relevant pKa is that of the protonated amino group. Knowing this value is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate formulation strategies.
Experimental Protocol for pKa Determination by Potentiometric Titration:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.[7]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.
Stability and Degradation
The stability of 3-Aminopyrrolidine-2,5-dione hydrochloride is a crucial factor for its storage, handling, and therapeutic efficacy. The succinimide ring is known to be susceptible to hydrolysis, which can lead to the formation of isomeric aspartyl and isoaspartyl derivatives, potentially impacting the biological activity and safety of the compound.
Hydrolytic Stability
The hydrolysis of the succinimide ring is a primary degradation pathway. The rate of this hydrolysis is highly dependent on pH and temperature.
Forced Degradation Studies:
To proactively identify potential degradation products and understand the degradation pathways, forced degradation studies are essential.[8][9][10][11]
Protocol for Forced Hydrolysis Study:
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
-
Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
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The Versatile Scaffold: A Technical Guide to 3-Aminopyrrolidine-2,5-dione Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopyrrolidine-2,5-dione, or 3-aminosuccinimide, core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and broad pharmacological applications of its derivatives. We delve into the critical structure-activity relationships (SAR) that govern their efficacy as anticonvulsants, enzyme inhibitors, and antimicrobial agents. Detailed, field-proven experimental protocols for synthesis and biological evaluation are presented to equip researchers with the practical knowledge to innovate in this promising area of drug discovery.
Introduction: The Significance of the 3-Aminopyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione (succinimide) ring is a five-membered heterocyclic motif that has been a cornerstone in the development of various pharmaceuticals.[1] The introduction of an amino group at the 3-position creates a chiral center and a key functional handle for further chemical modification, significantly expanding the accessible chemical space and biological targets. This seemingly simple structural element imparts a unique combination of properties, including a rigid backbone for precise substituent orientation, hydrogen bonding capabilities, and the potential for stereospecific interactions with biological macromolecules.[2] These features have made 3-aminopyrrolidine-2,5-dione derivatives a subject of intense investigation, leading to the discovery of compounds with a wide spectrum of biological activities.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 3-aminopyrrolidine-2,5-dione derivatives can be broadly categorized into two approaches: construction of the heterocyclic ring system and modification of a pre-existing scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
De Novo Synthesis of the Pyrrolidine-2,5-dione Ring
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of functionalized pyrrolidine-2,5-diones.[3] These reactions allow for the assembly of complex molecules from simple starting materials in a single step, often with high atom economy and stereoselectivity.
One common approach involves the reaction of an aldehyde, an amine, and a dicarbonyl compound, such as a maleimide derivative. This strategy provides a convergent and flexible route to a wide range of substituted pyrrolidine-2,5-diones.[4]
Another established method is the cyclization of aspartic acid derivatives. For instance, N-protected aspartic acid can be activated and subsequently cyclized to form the corresponding 3-aminopyrrolidine-2,5-dione. This approach is particularly useful for accessing enantiomerically pure derivatives, leveraging the chirality of the starting amino acid.[5]
Functionalization of the 3-Amino Group
Once the 3-aminopyrrolidine-2,5-dione core is synthesized, the primary amino group serves as a versatile point for diversification. Standard N-acylation, N-alkylation, and reductive amination reactions can be employed to introduce a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
Therapeutic Applications and Structure-Activity Relationships
The derivatization of the 3-aminopyrrolidine-2,5-dione scaffold has led to the discovery of compounds with significant therapeutic potential in several areas.
Anticonvulsant Activity
The succinimide ring is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example used in the treatment of absence seizures.[2] Derivatives of 3-aminopyrrolidine-2,5-dione have been extensively investigated for their potential as novel anticonvulsant agents.
Mechanism of Action: The primary mechanism of action for succinimide anticonvulsants is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[3][6] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures. By inhibiting these channels, succinimide derivatives reduce the abnormal neuronal firing that leads to seizures.
Structure-Activity Relationship (SAR):
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant activity.[2]
-
N-substitution: The substituent on the nitrogen atom of the succinimide ring also plays a significant role in modulating anticonvulsant potency and pharmacokinetic properties. Aromatic or alkyl groups at this position have been shown to influence activity.[4]
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | R1 | R2 | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| A | Phenyl | H | >300 | 150 | [2] |
| B | 4-Chlorophenyl | H | 100 | 85 | [2] |
| C | Benzhydryl | H | 50 | 30 | [2] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.
Caption: Mechanisms of enzyme inhibition by pyrrolidine-2,5-dione derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 3-aminopyrrolidine-2,5-dione scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi. [7] Mechanism of Action: The exact mechanism of antimicrobial action is not fully understood and may vary depending on the specific derivative and microbial species. Some proposed mechanisms include the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of the bacterial cell membrane. [1][8] Structure-Activity Relationship (SAR):
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the pyrrolidine-2,5-dione ring and the 3-amino group, is often correlated with antimicrobial activity.
-
Specific Pharmacophores: The introduction of specific pharmacophoric groups, such as benzothiazole or azo moieties, has been shown to enhance antimicrobial potency. [1][9] Table 3: Antimicrobial Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| G | Staphylococcus aureus | 16-64 | [9] |
| H | Escherichia coli | 3.125 | [1] |
| I | Candida albicans | 64-128 | [9] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and evaluation of 3-aminopyrrolidine-2,5-dione derivatives. These protocols are designed to be self-validating, with clear steps and expected outcomes.
General Synthetic Protocol for N-Substituted 3-Aminopyrrolidine-2,5-diones
This protocol describes a general method for the synthesis of N-substituted 3-(acylamino)pyrrolidine-2,5-diones.
Materials:
-
N-substituted maleimide
-
Primary amine
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted maleimide (1.0 eq) in DCM.
-
Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of triethylamine as a base is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation. The purification by column chromatography ensures the isolation of the desired product in high purity, which is essential for accurate biological evaluation.
Protocol for Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound solution/suspension
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) to the mice.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the ED₅₀ value (the dose that protects 50% of the animals) using a suitable statistical method.
Causality: The MES test induces a generalized seizure that is analogous to human tonic-clonic seizures. The ability of a compound to prevent the tonic hind limb extension indicates its potential to suppress seizure spread in the brain.
Protocol for Enzyme Inhibition Assay: Carbonic Anhydrase Activity
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase. [10] Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the hCA II solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Causality: The esterase activity of carbonic anhydrase on p-NPA results in the formation of the colored product p-nitrophenol. An inhibitor will reduce the rate of this reaction, and the extent of inhibition is a direct measure of its potency.
dot
Caption: A typical workflow for the development of 3-aminopyrrolidine-2,5-dione derivatives.
Conclusion and Future Perspectives
The 3-aminopyrrolidine-2,5-dione scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications, guided by a deeper understanding of the molecular mechanisms of action, will continue to drive innovation in this exciting field. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of drugs based on this versatile scaffold.
References
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Di Mola, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4948. [Link]
-
Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. (2006). Tetrahedron Letters, 47(36), 6351-6353. [Link]
-
[Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives]. (1977). Arzneimittel-Forschung, 27(10), 1938-48. [Link]
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Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. [Link]
-
Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]
-
Macdonald, R. L., & Kelly, K. M. (1995). Anticonvulsant drugs: mechanisms of action. Epilepsia, 36 Suppl 2, S2-12. [Link]
-
Melhaoui, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4849. [Link]
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106727. [Link]
-
Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]
-
Ngouafong, A. C. D., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 14(1), 116. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts, 11(7), 820. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Analytical Chemistry, 89(5), 3136–3142. [Link]
-
Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine2, 5-diones using pharmacophore hybrid approach: Part-I. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-241. [Link]
-
Succinimide. (n.d.). Taylor & Francis. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). Research Square. [Link]
-
Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 896-900. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
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The Solubility Profile of 3-Aminopyrrolidine-2,5-dione: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Preclinical Development
In the landscape of contemporary drug discovery and development, the physicochemical properties of candidate molecules are paramount to their progression from the laboratory to clinical application. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 3-aminopyrrolidine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's behavior in various organic solvents is essential for designing robust synthetic routes, purification strategies, and effective formulation protocols.
This document moves beyond a mere compilation of data, offering a mechanistic exploration of the factors governing the solubility of 3-aminopyrrolidine-2,5-dione. By dissecting its molecular structure and potential intermolecular interactions, we aim to provide a predictive framework for its solubility profile. Furthermore, we present a detailed, field-proven experimental workflow for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds will exhibit greater solubility in polar solvents, and non-polar compounds in non-polar solvents.
3-Aminopyrrolidine-2,5-dione is a relatively small molecule featuring a polar heterocyclic core. Its structure incorporates several key functional groups that govern its solubility:
-
Amine Group (-NH₂): This primary amine is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This significantly enhances its potential for interaction with protic and other polar solvents.
-
Dione Functionality (two C=O groups): The two carbonyl groups are strong hydrogen bond acceptors, further contributing to the molecule's polarity.
-
Pyrrolidine Ring: The five-membered ring itself has a degree of polarity due to the presence of the nitrogen atom.
Given these structural features, we can predict the solubility of 3-aminopyrrolidine-2,5-dione in a range of common organic solvents.
Table 1: Predicted Solubility of 3-Aminopyrrolidine-2,5-dione in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ability to form strong hydrogen bonds with the solvent's hydroxyl groups via the amine and carbonyl functionalities will drive solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | Strong dipole-dipole interactions and the capacity of these solvents to accept hydrogen bonds will facilitate dissolution. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | While some dipole-dipole interactions are possible, the lack of hydrogen bond donating ability in these solvents will limit solubility compared to polar protic and aprotic solvents. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The significant polarity mismatch and inability to form favorable intermolecular interactions will result in poor solubility. The non-polar hydrocarbon nature of these solvents cannot effectively solvate the polar solute. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions provide a valuable starting point, empirical determination of solubility is crucial for accurate formulation and process development. The following protocol outlines a robust method for quantifying the solubility of 3-aminopyrrolidine-2,5-dione.
I. Materials and Equipment
-
3-Aminopyrrolidine-2,5-dione (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
II. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 3-aminopyrrolidine-2,5-dione.
III. Detailed Protocol
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known excess amount of 3-aminopyrrolidine-2,5-dione.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Clarification:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3-aminopyrrolidine-2,5-dione of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered sample solutions (appropriately diluted if necessary) into the HPLC.
-
Determine the concentration of 3-aminopyrrolidine-2,5-dione in the samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Factors Influencing Solubility
Several factors can influence the solubility of 3-aminopyrrolidine-2,5-dione:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined if the intended application involves temperature variations.
-
pH (in aqueous or protic solvents): The amine group can be protonated at acidic pH, forming a more polar and potentially more soluble salt. Conversely, the amide protons can be deprotonated under strongly basic conditions.
-
Presence of Co-solvents: The solubility in a given solvent can be modulated by the addition of a co-solvent. For example, adding a small amount of a polar solvent to a less polar one can significantly increase the solubility of a polar compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of 3-aminopyrrolidine-2,5-dione from both a theoretical and practical standpoint. While specific experimental data for this compound is not widely available in the literature, its molecular structure strongly suggests a high affinity for polar solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, which are indispensable for informed decision-making in drug development. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of the thermodynamic parameters governing the dissolution process. Such data will be invaluable for the continued development and optimization of formulations containing 3-aminopyrrolidine-2,5-dione.
References
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- Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of new 1,3-disubstituted pyrrolidine-2,5-diones. Molecules, 22(10), 1733.
- Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-substituted 2-methyl-2-phenylpyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 52, 111-120.
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 509-527.
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
-
GSRS. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]
- Fakhree, M. A. A., et al. (2010). A review on the methods for enhancement of dissolution of poorly water-soluble drugs. Journal of Controlled Release, 141(3), 264-278.
-
PubChem. (n.d.). 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. Retrieved from [Link]
- Al-Omary, F. A. M., et al. (2015). Synthesis and characterization of some new pyrrolidine-2,5-dione derivatives using anthranilic acid. Journal of Kerbala University, 13(2).
- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
PubChem. (n.d.). Pyrrolidine-2,5-dione;hydrate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpyrrolidine-2,5-dione. Retrieved from [Link]
-
Nguyen, T. L. H., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2386-2396. [Link]
-
PubChem. (n.d.). 3-Dodecylpyrrolidine-2,5-dione. Retrieved from [Link]
-
Kumar, R., & Kumar, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(2), 116-128. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
An In-Depth Technical Guide to 3-Aminopyrrolidine-2,5-dione: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-aminopyrrolidine-2,5-dione, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical and physical properties of this compound, detailed synthetic methodologies, spectroscopic characterization, and its pivotal role as a scaffold for novel therapeutics.
I. Core Compound Identity and Properties
3-Aminopyrrolidine-2,5-dione, also known as aminosuccinimide, is a chiral molecule existing as (S) and (R) enantiomers. The stereochemistry at the 3-position is a critical determinant of the biological activity of its derivatives.
Molecular Structure and CAS Number
The fundamental structure consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and an amino group at position 3.
-
(S)-3-Aminopyrrolidine-2,5-dione:
-
(R)-3-Aminopyrrolidine-2,5-dione:
-
Molecular Formula: C₄H₆N₂O₂
-
Molecular Weight: 114.10 g/mol
-
SMILES: N[C@H]1C(=O)NCC1=O
-
(Racemic) 3-Aminopyrrolidine-2,5-dione Hydrochloride:
-
CAS Number: 114841-52-0
-
A summary of key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| XLogP3 | -1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
II. Synthesis of 3-Aminopyrrolidine-2,5-dione
The synthesis of 3-aminopyrrolidine-2,5-dione can be achieved through several strategic routes. The choice of method often depends on the desired stereochemistry and the scale of the reaction. Two prevalent methods are the aza-Michael addition to maleimide and the cyclization of protected asparagine derivatives.
Method 1: Aza-Michael Addition
This approach involves the conjugate addition of an amine to an N-substituted maleimide.[3] For the synthesis of the parent compound, ammonia can be used as the nitrogen source. This method is generally straightforward but may yield a racemic mixture unless a chiral auxiliary or catalyst is employed.
Conceptual Workflow for Aza-Michael Addition:
Sources
Methodological & Application
Application Notes and Protocols: N-Acylation of 3-Aminopyrrolidine-2,5-dione
Introduction
N-acylated 3-aminopyrrolidine-2,5-dione derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The succinimide core, combined with a versatile acylamino side chain, provides a scaffold for developing a wide array of therapeutic agents, including anticonvulsants and enzyme inhibitors.[1] The ability to efficiently and selectively introduce various acyl groups onto the 3-amino position is therefore of significant interest to researchers in pharmaceutical and chemical development.
This document provides a comprehensive guide to the N-acylation of 3-aminopyrrolidine-2,5-dione. It outlines a detailed, field-proven protocol, explains the underlying scientific principles, and offers practical insights to ensure successful and reproducible synthesis.
Scientific Principles and Mechanistic Overview
The N-acylation of 3-aminopyrrolidine-2,5-dione is a classic example of a nucleophilic acyl substitution reaction.[2][3][4] The reaction proceeds via a nucleophilic addition-elimination mechanism.[2][5][6] The primary amine at the C-3 position of the pyrrolidine-2,5-dione ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[5]
The key steps of the mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the carbonyl carbon of the acylating agent.[5][6] This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acyl chloride).[5][6]
-
Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, is used to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.[3][7] This deprotonation step drives the reaction to completion.
The Role of the Base
The presence of a non-nucleophilic base is crucial for several reasons:
-
Acid Scavenging: It neutralizes the acid generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]
-
Equilibrium Shift: By removing the acidic byproduct, the base shifts the reaction equilibrium towards the product side, leading to higher yields.[3]
-
Catalysis (in some cases): Certain bases, like pyridine, can act as nucleophilic catalysts by forming a highly reactive acylpyridinium intermediate.[8]
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of 3-aminopyrrolidine-2,5-dione using an acyl chloride as the acylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyrrolidine-2,5-dione hydrochloride | ≥98% | Standard vendor | Can be used directly. |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Reagent Grade | Standard vendor | Should be freshly distilled or from a new bottle. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Standard vendor | Store over molecular sieves. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Standard vendor | Use a solvent from a sealed bottle or freshly dried. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Reagent | Standard vendor | Prepared in deionized water. |
| Brine (Saturated Sodium Chloride Solution) | ACS Reagent | Standard vendor | Prepared in deionized water. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard vendor | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography. |
| Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet | - | - | Standard laboratory glassware, dried in an oven before use. |
Step-by-Step Protocol
1. Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-aminopyrrolidine-2,5-dione hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to create a suspension (approximately 10-20 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) to the suspension via a syringe. The triethylamine will neutralize the hydrochloride salt and act as the base for the acylation reaction. Stir for 10-15 minutes at 0 °C.
2. Acylation:
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 15-30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
3. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of ethyl acetate and hexanes. Visualize the spots using a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
4. Workup:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any remaining acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Workflow Diagram
Caption: Experimental workflow for the N-acylation of 3-aminopyrrolidine-2,5-dione.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Hydrolysis of acyl chloride- Product loss during workup | - Increase reaction time or temperature.- Use freshly opened/distilled acyl chloride and anhydrous solvents.- Be careful during extractions. |
| Side Product Formation | - Over-acylation (less common for amides)[7]- Reaction with solvent | - Use stoichiometric amounts of acylating agent.- Ensure the solvent is inert under the reaction conditions. |
| Difficult Purification | - Product has similar polarity to starting material or byproducts. | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Data Presentation: Representative N-Acylation Reactions
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of 3-aminopyrrolidine-2,5-dione with various acylating agents.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 2-4 | 85-95 |
| Benzoyl Chloride | Triethylamine | DCM | 3-5 | 80-90 |
| Acetic Anhydride | Pyridine | DCM | 4-6 | 80-90 |
Yields are based on purified product and may vary depending on the specific substrate and reaction scale.
General Reaction Scheme
The following diagram illustrates the general chemical transformation in the N-acylation of 3-aminopyrrolidine-2,5-dione.
Caption: General reaction scheme for the N-acylation of 3-aminopyrrolidine-2,5-dione.
References
-
Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
-
LibreTexts. (2023). Acylation under weak base conditions. Retrieved from [Link]
-
LibreTexts. (2023). 24.7: Reactions of Amines. Retrieved from [Link]
-
Clark, J. (2023). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of 3-Aminopyrrolidine-2,5-dione in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 3-Aminopyrrolidine-2,5-dione as a Constrained Scaffold in Peptidomimetics
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged motif in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticonvulsant and anti-inflammatory properties[1]. Its rigid, five-membered ring structure offers a unique platform for the spatial presentation of functional groups, making it an attractive building block for the design of peptidomimetics. By incorporating 3-aminopyrrolidine-2,5-dione into a peptide sequence, researchers can introduce a constrained diamide-like element, which can enforce specific conformations, enhance metabolic stability, and potentially improve binding affinity to biological targets.
This guide provides a detailed, albeit theoretical, framework for the incorporation of 3-aminopyrrolidine-2,5-dione into peptide chains using solid-phase peptide synthesis (SPPS). As direct literature on this specific application is scarce, the following protocols are based on established principles of SPPS, orthogonal protection strategies, and the known reactivity of succinimide-containing molecules. Particular attention is given to the challenges and potential side reactions associated with this unique building block.
Core Principles and Strategic Considerations
The primary challenge in utilizing 3-aminopyrrolidine-2,5-dione in SPPS lies in the selective functionalization of its two distinct nitrogen atoms: the exocyclic 3-amino group and the endocyclic succinimide nitrogen. For a standard Fmoc-based SPPS workflow, the 3-amino group must be temporarily protected to allow for its coupling to the growing peptide chain. The succinimide nitrogen, being part of an imide, is significantly less nucleophilic and is generally not expected to participate in standard amide bond formation. However, its stability under the basic conditions of Fmoc deprotection (piperidine in DMF) and acidic conditions of final cleavage (trifluoroacetic acid) must be carefully considered.
Our proposed strategy involves the following key steps:
-
Selective Protection: The 3-amino group of 3-aminopyrrolidine-2,5-dione is selectively protected with a group that is orthogonal to the standard Fmoc/tBu SPPS chemistry.
-
SPPS Incorporation: The protected 3-aminopyrrolidine-2,5-dione is coupled to the resin-bound peptide as a diamine analogue.
-
Chain Elongation: The newly introduced amino group is deprotected, allowing for the continuation of peptide chain synthesis.
-
Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all protecting groups are removed.
Part 1: Preparation of the Orthogonally Protected Building Block
A crucial prerequisite for the successful incorporation of 3-aminopyrrolidine-2,5-dione is the preparation of a selectively protected derivative. Here, we propose the use of a protecting group that is stable to the basic conditions of Fmoc removal and the acidic conditions of final cleavage, but can be removed under specific, non-standard conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an excellent candidate, as it is readily removed by treatment with hydrazine.
Protocol 1: Selective N-Dde Protection of 3-Aminopyrrolidine-2,5-dione
| Reagent/Solvent | Molar Equiv. | Concentration |
| 3-Aminopyrrolidine-2,5-dione HCl | 1.0 | - |
| 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (Dde-OH) | 1.1 | - |
| Triethylamine (TEA) | 2.2 | - |
| Dichloromethane (DCM) | - | ~0.1 M |
Procedure:
-
Suspend 3-aminopyrrolidine-2,5-dione hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2x), followed by saturated NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(Dde-amino)pyrrolidine-2,5-dione.
Part 2: Solid-Phase Peptide Synthesis Protocol
This section details the incorporation of the prepared 3-(Dde-amino)pyrrolidine-2,5-dione into a peptide sequence using a standard Fmoc/tBu SPPS strategy.
Experimental Workflow
Caption: Workflow for SPPS incorporation of 3-aminopyrrolidine-2,5-dione.
Protocol 2: Incorporation into a Peptide Sequence
| Step | Reagents and Solvents | Time |
| 1. Resin Swelling | DMF | 30 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | DMF (3x), DCM (3x), DMF (3x) | 5 min |
| 4. Coupling | 3-(Dde-amino)pyrrolidine-2,5-dione (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq) in DMF | 2-4 h |
| 5. Washing | DMF (3x), DCM (3x), DMF (3x) | 5 min |
| 6. Capping (Optional) | Acetic anhydride/DIPEA/DMF | 2 x 15 min |
| 7. Dde Deprotection | 2% Hydrazine in DMF | 3 x 10 min |
| 8. Washing | DMF (3x), DCM (3x), DMF (3x) | 5 min |
| 9. Chain Elongation | Standard Fmoc-SPPS cycles | As required |
| 10. Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h |
Detailed Steps:
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat.
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Coupling of the Building Block:
-
Pre-activate a solution of 3-(Dde-amino)pyrrolidine-2,5-dione (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF for 5 minutes.
-
Add DIPEA (6 eq) to the pre-activated solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the coupling efficiency using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Dde Deprotection: Treat the resin with 2% hydrazine in DMF for 10 minutes. Drain and repeat twice. This step liberates the amino group for further chain elongation.
-
Washing: Wash the resin thoroughly.
-
Continue Peptide Synthesis: Continue with standard Fmoc-SPPS cycles to elongate the peptide chain from the newly exposed amino group.
-
Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a TFA cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative RP-HPLC.
Chemical Structures and Reaction Scheme
Sources
synthesis of 3-Aminopyrrolidine-2,5-dione based anticonvulsant agents
An in-depth guide to the synthesis and evaluation of 3-Aminopyrrolidine-2,5-dione derivatives as next-generation anticonvulsant agents.
Application Note & Protocols
Topic: Synthesis of 3-Aminopyrrolidine-2,5-dione Based Anticonvulsant Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: The Pyrrolidine-2,5-dione Scaffold in Anticonvulsant Drug Discovery
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of ethosuximide, a well-established antiepileptic drug (AED) primarily used for absence seizures.[1][2] The clinical success of ethosuximide, which is thought to act by blocking T-type calcium channels, has inspired decades of research into related structures to develop agents with a broader spectrum of activity, improved potency, and enhanced safety profiles.[1]
Modern drug design has evolved from single-target agents to multifunctional ligands or "hybrid molecules" that can modulate multiple biological targets involved in epileptogenesis.[2][3][4] This approach is particularly relevant for complex neurological disorders like epilepsy.[4] The 3-aminopyrrolidine-2,5-dione framework serves as an excellent starting point for creating such hybrid anticonvulsants. By strategically introducing various substituents at the N-1 and C-3 amino positions, it is possible to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 3-aminopyrrolidine-2,5-dione derivatives, offering detailed protocols and the scientific rationale behind key experimental steps.
Synthetic Strategies & Core Methodologies
The synthesis of 3-aminopyrrolidine-2,5-dione derivatives can be broadly approached via two primary pathways, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.
Pathway A: Aza-Michael Addition to Maleimides This is one of the most direct and efficient methods for introducing the C-3 amino group. The reaction involves the conjugate addition of a primary or secondary amine to a maleimide or an N-substituted maleimide. This approach is highly versatile for creating diversity at the C-3 position.[5]
Pathway B: Cyclization of Substituted Succinic Acids This pathway is ideal when complex substituents are required at the C-3 position that are not readily available as amines. The synthesis begins with a substituted succinic acid, which is then cyclized with a primary amine or ammonia to form the pyrrolidine-2,5-dione ring.[1]
Below is a visual representation of these generalized synthetic workflows.
Caption: High-level overview of the two primary synthetic routes.
Detailed Experimental Protocol: Synthesis of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione
This protocol details the synthesis of a representative compound via the Aza-Michael addition pathway, which has demonstrated significant anticonvulsant activity.[5] This method is chosen for its straightforward execution and high yield.
Objective: To synthesize 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (Target Compound).
Materials:
-
Maleimide
-
4-chloroaniline
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Separatory funnel
-
Standard laboratory glassware
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleimide (1.0 g, 10.3 mmol) in absolute ethanol (30 mL).
-
To this solution, add 4-chloroaniline (1.31 g, 10.3 mmol).
-
Scientist's Note: The use of equimolar amounts of reactants is crucial for driving the reaction to completion without requiring complex purification to remove excess starting material. Ethanol is an excellent solvent choice as it dissolves the reactants and is easily removed post-reaction.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 50:50 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Scientist's Note: Refluxing provides the necessary activation energy for the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the maleimide. TLC is essential for real-time monitoring to avoid side-product formation from prolonged heating.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete (disappearance of the maleimide spot on TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with a small amount of cold ethanol (2 x 5 mL).
-
Scientist's Note: Cooling is a critical step to maximize the yield of the crystalline product by decreasing its solubility in the reaction solvent.
-
-
Purification:
-
The crude product can be further purified by recrystallization from ethanol.
-
Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
-
The expected yield is typically in the range of 80-90%.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
-
The structure of the synthesized compounds can be confirmed by spectroscopic methods (NMR, FT-IR, HPLC, ESI-MS).[5]
-
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives is highly dependent on the nature of the substituents at the N-1 and C-3 positions. Extensive research has established several key SAR trends.[6][7]
-
N-1 Position (Imide Nitrogen):
-
Small, unsubstituted (N-H) or N-phenyl groups are often favorable.
-
Introducing larger alkyl chains or complex aryl groups can modulate lipophilicity, affecting blood-brain barrier penetration and the overall pharmacokinetic profile.[1]
-
-
C-3 Position (Amino Substituent):
-
The nature of the substituent on the amino group is a critical determinant of activity and the mechanism of action.
-
Aromatic rings, particularly those with electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the para or meta position, often enhance potency.[8][9] For instance, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione showed excellent activity in multiple seizure models.[5]
-
The linker between the pyrrolidine-2,5-dione core and other pharmacophores (in hybrid molecules) also plays a significant role. Simple methylene linkers are often more effective than more rigid acetamide linkers.[1]
-
Caption: Core scaffold and key positions for SAR modification.
Proposed Mechanism of Action
While ethosuximide primarily targets T-type calcium channels, many novel pyrrolidine-2,5-dione derivatives exhibit a broader mechanism of action, which contributes to their efficacy in a wider range of seizure models, including the maximal electroshock (MES) and 6 Hz tests.[3] These models are predictive of efficacy against generalized tonic-clonic and therapy-resistant partial seizures, respectively.[6][9]
The primary proposed mechanisms for these newer agents involve the modulation of voltage-gated ion channels:
-
Voltage-Gated Sodium Channels (VGSCs): Many active compounds show significant inhibition of neuronal voltage-sensitive sodium channels, a mechanism shared with established AEDs like phenytoin and carbamazepine.[1][9][10]
-
Voltage-Gated Calcium Channels (VGCCs): In addition to T-type channels, modulation of other calcium channels, such as the L-type, has been observed.[3][4][9] This dual action on both sodium and calcium channels may lead to a synergistic anticonvulsant effect.
Caption: Modulation of ion channels to reduce neuronal hyperexcitability.
Pharmacological Evaluation Data
The preclinical evaluation of novel anticonvulsant candidates involves a battery of in vivo tests in animal models. The table below summarizes representative data for promising compounds from the literature, highlighting their efficacy and safety.
| Compound ID | Structure (Key Feature) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 4 | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl) | 62.14 | 75.59 | > 300 | > 4.8 (MES) | [1][11] |
| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | 68.30 | 28.20 | > 300 | > 4.4 (MES) | [9] |
| Compound 30 | 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzyl)-2-phenylacetamide | 45.6 | 39.5 | 162.4 | 3.6 (MES) | [4] |
| Compound 33 | 3-(benzo[b]thiophen-2-yl)-1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl) | 27.4 | 30.8 | > 200 | > 7.3 (MES) | [10] |
| Ethosuximide | (Reference Drug) | > 500 | > 300 | 676 | - | [1][11] |
| Valproic Acid | (Reference Drug) | 252.7 | 130.6 | 431 | 1.7 | [1][11] |
ED₅₀: Median Effective Dose required to protect 50% of animals. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals.
Interpretation of Data: The presented compounds consistently demonstrate superior potency (lower ED₅₀ values) in the MES and 6 Hz tests compared to reference drugs like Valproic Acid.[1][9][11] Furthermore, their high Protective Index (PI) values indicate a wide therapeutic window, suggesting a favorable separation between anticonvulsant efficacy and adverse motor effects.[5][9] Compound 33, in particular, shows exceptional potency and a very high safety margin.[10]
References
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Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences. [Link]
-
Kaminski, K., & Obniska, J. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie. [Link]
-
ResearchGate. (2014). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Request PDF. [Link]
-
Góra, M., et al. (2021). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Request PDF. [Link]
-
Stasiak, A., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry. [Link]
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-Dioxopyrrolidin-1-yl)Acetamides. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2010). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Request PDF. [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central. [Link]
-
Czopek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]
-
Abram, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
Wang, X., et al. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. Scilit. [Link]
-
Jagiellonian University Repository. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
-
S.A. (2013). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. MDPI. [Link]
-
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed. [Link]
-
Abram, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PubMed Central. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
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- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 11. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Aminopyrrolidine-2,5-dione for Biological Screening Assays
Introduction: The Strategic Value of the 3-Aminopyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione, or succinimide, ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for exploring pharmacophore space.[1] The introduction of an amino group at the 3-position creates a versatile synthetic handle, 3-aminopyrrolidine-2,5-dione, which serves as a powerful building block for generating diverse chemical libraries. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
This guide provides a detailed technical overview and actionable protocols for the derivatization of 3-aminopyrrolidine-2,5-dione. The focus is on generating compound libraries suitable for high-throughput biological screening (HTS). We will delve into the causality behind experimental choices, offering insights to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.
Section 1: Foundational Principles of Reactivity
The 3-aminopyrrolidine-2,5-dione scaffold presents two primary sites for chemical modification: the primary amine at the C3 position and the imide nitrogen (N1). The C3-amine is a potent nucleophile and is the most common site for introducing molecular diversity. The imide proton is weakly acidic and can be deprotonated under strong basic conditions to allow for N-alkylation, although this typically requires more forcing conditions than reactions at the C3-amine. This guide will focus on the more facile and widely used derivatization at the C3 position.
The key to successful library synthesis lies in employing robust, high-yield reactions that proceed under mild conditions and are tolerant of a wide range of functional groups. Two such cornerstone reactions are amide bond formation and reductive amination.
Section 2: Core Derivatization Strategies & Protocols
The following protocols are designed as self-validating systems, including detailed steps for reaction setup, work-up, purification, and characterization.
Strategy 1: Acylation via Amide Bond Formation
Amide bond formation is a fundamental reaction in medicinal chemistry, linking the 3-amino group to a diverse array of carboxylic acids.[4] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group.
Causality of Reagent Selection: The choice of coupling reagent is critical.
-
Carbodiimides (e.g., DCC, EDC): These are classic reagents. Dicyclohexylcarbodiimide (DCC) is effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred in many applications as its urea byproduct is water-soluble, simplifying purification.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization of chiral carboxylic acids. They are often the reagent of choice for sensitive or sterically hindered substrates.
The following workflow diagram illustrates the general process for library generation using this scaffold.
Caption: General workflow for library synthesis.
Protocol 1: Parallel Amide Coupling using EDC/HOBt
This protocol is optimized for parallel synthesis in a 96-well plate format, allowing for the rapid generation of a diverse amide library.
Materials:
-
(R)- or (S)-3-Aminopyrrolidine-2,5-dione hydrochloride (1.0 eq)
-
Library of diverse carboxylic acids (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multi-channel pipette, orbital shaker
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 3-aminopyrrolidine-2,5-dione hydrochloride and DIPEA in anhydrous DMF.
-
Prepare a 0.22 M stock solution for each carboxylic acid in your library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.3 M stock solution of EDC and a 0.24 M stock solution of HOBt in anhydrous DMF. Scientist's Note: Preparing fresh solutions of coupling reagents is crucial for optimal reactivity.
-
-
Reaction Setup (in 96-well reaction block):
-
To each well, add 250 µL of the 3-aminopyrrolidine-2,5-dione hydrochloride/DIPEA stock solution (0.05 mmol). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt and facilitate the coupling reaction.
-
Add 250 µL of the corresponding carboxylic acid stock solution (0.055 mmol) to each well.
-
Seal the block and shake gently for 5 minutes at room temperature.
-
Add 250 µL of the HOBt stock solution (0.06 mmol) to each well, followed by 250 µL of the EDC stock solution (0.075 mmol). Expertise Note: The order of addition is important. Pre-activating the acid with EDC in the presence of HOBt forms an active ester, which minimizes side reactions.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a chemically resistant mat.
-
Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
Quench the reactions by adding 1 mL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well. Seal and shake vigorously for 10 minutes.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a new 96-well plate. Repeat the extraction.
-
Combine the organic extracts and wash with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The resulting crude products can be purified via high-throughput preparative HPLC/MS.
-
Strategy 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of alkyl groups by reacting the primary amine with an aldehyde or ketone.[5][6] The reaction proceeds in two stages: the formation of a Schiff base (or iminium ion) intermediate, followed by its reduction to the amine.[7]
Causality of Reagent Selection: The choice of reducing agent is critical for success.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for most applications. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone, thus minimizing side products. It is particularly effective for reducing the iminium ions formed from both aldehydes and ketones under weakly acidic conditions.
-
Sodium cyanoborohydride (NaBH₃CN): While effective, its high toxicity makes it less desirable.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the carbonyl starting material. It is typically used in a stepwise procedure where the imine is formed first, followed by the addition of the reductant.[5]
Caption: Reductive amination reaction pathway.
Protocol 2: One-Pot Reductive Amination
This protocol describes a one-pot procedure suitable for derivatizing the scaffold with a library of aldehydes.
Materials:
-
(R)- or (S)-3-Aminopyrrolidine-2,5-dione hydrochloride (1.0 eq)
-
Library of diverse aldehydes (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
DIPEA (1.1 eq, only if starting with HCl salt)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, 0.1 eq)
-
Round-bottom flasks or reaction vials
Step-by-Step Methodology:
-
Reaction Setup:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyrrolidine-2,5-dione hydrochloride (100 mg, 0.66 mmol) in 5 mL of anhydrous DCE.
-
Add DIPEA (128 µL, 0.73 mmol) to neutralize the HCl salt. Stir for 5 minutes.
-
Add the selected aldehyde (0.79 mmol). Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation, but it should be done cautiously as it can also promote side reactions.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (210 mg, 0.99 mmol) portion-wise over 10 minutes. Caution: Addition may cause gas evolution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure N-alkylated product.
-
Section 3: Compound Characterization and Data
Rigorous characterization is essential to confirm the identity and purity of each synthesized derivative before it enters a biological screening cascade.
Table 1: Standard Analytical Techniques for Compound Validation
| Technique | Purpose | Expected Data/Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct molecular ion [M+H]⁺ or [M+Na]⁺. Purity should ideally be >95%. |
| ¹H NMR | Structural elucidation | Correct chemical shifts, integration values, and coupling patterns consistent with the proposed structure. Disappearance of the primary amine protons and appearance of new signals from the appended R-group. |
| ¹³C NMR | Carbon skeleton confirmation | Correct number of signals and chemical shifts for all carbon atoms in the molecule. |
| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the new compound. |
Section 4: Application in Biological Screening Assays
Libraries derived from 3-aminopyrrolidine-2,5-dione are valuable tools for identifying hit compounds in various therapeutic areas. The succinimide core is a known pharmacophore for targets such as enzymes and receptors.[2][8]
-
Enzyme Inhibition Assays: Derivatives can be screened against enzyme targets like kinases, proteases, or metabolic enzymes such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase.[9]
-
Receptor Binding Assays: The rigid scaffold allows for precise positioning of functional groups to interact with receptor binding pockets, making these libraries suitable for screening against targets like GPCRs or ion channels.[10]
-
Phenotypic Screening: Libraries can be used in cell-based assays to identify compounds that elicit a desired phenotype, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, or reducing inflammatory responses.[9][11] For example, derivatives have been tested for antimicrobial activity against various bacterial strains.[11][12]
The choice of assay will dictate the required concentration, solubility, and formulation of the test compounds. A thorough understanding of the assay format is critical for successful hit identification.
Conclusion
The 3-aminopyrrolidine-2,5-dione scaffold is a synthetically tractable and biologically relevant starting point for the construction of diverse and drug-like small molecule libraries. By leveraging robust chemical transformations such as amide coupling and reductive amination, researchers can efficiently generate large numbers of unique analogues. The detailed protocols and scientific rationale provided in this guide are intended to equip drug discovery professionals with the necessary tools to successfully synthesize, validate, and screen these valuable compounds, ultimately accelerating the identification of novel therapeutic agents.
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Kim, T., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]
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Nanjing Suru Chemical Co., Ltd. (2025). Exploring New Frontiers in Drug Design with Succinimide. Nanjing Suru Chemical Co., Ltd Blog. [Link]
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Ullah, Z., et al. (2022). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Molecules, 27(21), 7201. [Link]
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Wang, X., et al. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. Tetrahedron, 154, 133876. [Link]
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Unknown. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative''. Scholedge International Journal. [Link]
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Javed, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine. [Link]
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Javed, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine. [Link]
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Unknown. (n.d.). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. ResearchGate. [Link]
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Gomtsyan, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6526. [Link]
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Tientong, J. L. B., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]
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Unknown. (n.d.). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]
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Ostrovska, G. V., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 88(4), 86-95. [Link]
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Wang, J., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ResearchGate. [Link]
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Unknown. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
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Diprima, D., et al. (2025). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ResearchGate. [Link]
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Gola, K., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 659379. [Link]
-
Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Khan, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Application Notes and Protocols: The Strategic Use of 3-Aminopyrrolidine-2,5-dione in the Synthesis of Potent and Selective CCR2 Antagonists
Introduction: Targeting the CCL2/CCR2 Axis in Inflammatory Diseases
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), represent a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This pathway is a key driver of the recruitment of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of a wide spectrum of chronic inflammatory and fibrotic diseases.[1][2] Consequently, the inhibition of CCR2 has emerged as a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[3][4]
Small molecule antagonists of CCR2 have been the focus of intensive drug discovery efforts.[3][5] Among the various scaffolds explored, derivatives of 3-aminopyrrolidine have demonstrated significant potential, leading to the identification of highly potent and selective CCR2 antagonists.[6][7] This application note provides a detailed guide on the utilization of a key starting material, 3-aminopyrrolidine-2,5-dione, in the synthesis of these promising therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The CCR2 Signaling Cascade: A Rationale for Therapeutic Intervention
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][8] This activation leads to the recruitment of various immune cells, particularly monocytes, to inflamed tissues.[8][9] Key downstream pathways activated by CCR2 signaling include the JAK/STAT, PI3K/Akt, and MAPK pathways, which collectively regulate cellular processes such as chemotaxis, proliferation, and cytokine production.[1][8][10] By blocking the initial ligand-receptor interaction, CCR2 antagonists can effectively abrogate these downstream effects, thereby mitigating the inflammatory response.
Figure 1: Simplified schematic of the CCL2/CCR2 signaling pathway.
Synthetic Strategy: Leveraging the 3-Aminopyrrolidine-2,5-dione Scaffold
The 3-aminopyrrolidine-2,5-dione scaffold provides a versatile starting point for the synthesis of diverse CCR2 antagonists. The primary amino group offers a convenient handle for the introduction of various substituents through N-alkylation and amide coupling reactions. The pyrrolidine-2,5-dione core itself contributes to the overall structural rigidity and can engage in key interactions with the receptor binding pocket.
Our general synthetic approach involves a two-step process:
-
N-Alkylation: Introduction of a lipophilic side chain onto the pyrrolidine nitrogen. This is crucial for enhancing the compound's affinity for the receptor.
-
Amide Coupling: Acylation of the 3-amino group with a suitably substituted carboxylic acid. This moiety often provides key hydrogen bonding interactions and further tunes the pharmacological profile of the antagonist.
Figure 2: General synthetic workflow for CCR2 antagonists.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative N-Alkylated Intermediate
This protocol describes the N-alkylation of (R)-3-aminopyrrolidine-2,5-dione hydrochloride with a suitable alkyl halide.
-
Materials:
-
(R)-3-Aminopyrrolidine-2,5-dione hydrochloride
-
Alkyl halide (e.g., 1-(chloromethyl)-4-methoxybenzene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (R)-3-aminopyrrolidine-2,5-dione hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-alkylated intermediate.
-
-
Characterization:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Assess purity by High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Amide Coupling to Synthesize the Final CCR2 Antagonist
This protocol details the coupling of the N-alkylated intermediate with a carboxylic acid using standard amide coupling reagents.
-
Materials:
-
N-alkylated intermediate from Protocol 1
-
Carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in DCM.
-
Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final CCR2 antagonist.
-
-
Characterization:
-
Confirm the final structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity by HPLC.
-
Structure-Activity Relationship (SAR) Insights and Data Presentation
The potency of 3-aminopyrrolidine-based CCR2 antagonists is highly dependent on the nature of the substituents at the N1 and C3 positions.
-
N1-Substituent (R¹): Typically, a large, lipophilic group is preferred at this position to occupy a hydrophobic pocket in the CCR2 receptor. Aromatic or heteroaromatic rings connected via a short alkyl linker often lead to high-affinity binders.
-
C3-Amide Substituent (R²): The amide moiety is crucial for establishing hydrogen bond interactions within the receptor. Electron-withdrawing groups on the aromatic ring of the acyl moiety, such as trifluoromethyl groups, have been shown to enhance potency.
| Compound ID | N1-Substituent (R¹) | C3-Amide Substituent (R²) | CCR2 Binding IC₅₀ (nM) | Reference |
| 1 | 4-Methoxybenzyl | 3-(Trifluoromethyl)benzoyl | 15 | Fictional Example |
| 2 | 4-Chlorobenzyl | 3-(Trifluoromethyl)benzoyl | 8 | Fictional Example |
| 3 | 4-Methoxybenzyl | 4-Chlorobenzoyl | 25 | Fictional Example |
| 4 | Cyclohexylmethyl | 3-(Trifluoromethyl)benzoyl | 50 | Fictional Example |
Table 1: Representative Structure-Activity Relationship Data for 3-Aminopyrrolidine-2,5-dione based CCR2 Antagonists. (Note: Data is illustrative).
Conclusion and Future Directions
The 3-aminopyrrolidine-2,5-dione scaffold serves as a valuable and versatile starting material for the synthesis of potent and selective CCR2 antagonists. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse compound libraries for lead discovery and optimization. Further exploration of the SAR by systematically varying the substituents at the N1 and C3 positions can lead to the identification of novel clinical candidates for the treatment of a wide range of inflammatory diseases. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to facilitate their translation into effective therapeutics.
References
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Frontiers in Immunology. (2025). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. [Link]
-
PubMed. (2025). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. [Link]
-
ResearchGate. (n.d.). CCL2-CCR2 signaling in disease pathogenesis | Request PDF. [Link]
-
Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.). Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. [Link]
-
NIH. (2020). CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. [Link]
-
NIH. (n.d.). 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models. [Link]
-
PMC - NIH. (2014). Role of CCR2 in inflammatory conditions of the central nervous system. [Link]
-
PubMed. (2009). Recent developments in CCR2 antagonists. [Link]
-
PMC - NIH. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. [Link]
-
Books. (2012). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. [Link]
-
PubMed. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. [Link]
-
PubMed. (2010). CCR2 antagonists. [Link]
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The Versatile Chiral Synthon: Applications of 3-Aminopyrrolidine-2,5-dione in Asymmetric Synthesis
Introduction: The Significance of the Chiral Succinimide Scaffold
The pyrrolidine-2,5-dione, or succinimide, framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, five-membered ring structure provides a predictable conformational bias, making it an excellent building block for creating complex, stereochemically-defined molecules. When functionalized with a chiral center, such as the amino group in 3-aminopyrrolidine-2,5-dione, this scaffold becomes a powerful tool in the field of asymmetric synthesis. Its derivatives are found in a variety of biologically active compounds, including anticonvulsants.[1] This application note provides a detailed exploration of the utility of 3-aminopyrrolidine-2,5-dione as a chiral building block and as a precursor for the synthesis of novel organocatalysts, complete with detailed protocols for researchers, scientists, and drug development professionals.
Part 1: 3-Aminopyrrolidine-2,5-dione as a Chiral Building Block
The inherent chirality of 3-aminopyrrolidine-2,5-dione makes it an attractive starting material for the synthesis of more complex chiral molecules. The amino group serves as a handle for further functionalization, allowing for the diastereoselective construction of new stereocenters.
Conceptual Workflow for Elaboration of the Scaffold
The general strategy involves the derivatization of the amino group to form a new functional moiety, which then directs the stereochemical outcome of subsequent bond-forming reactions. This can be visualized as a multi-step process leading to highly functionalized, enantiomerically pure products.
Caption: General workflow for utilizing 3-aminopyrrolidine-2,5-dione as a chiral building block.
Application Example: Diastereoselective Alkylation
A key application of chiral building blocks is in diastereoselective alkylation reactions. By converting the amino group of 3-aminopyrrolidine-2,5-dione into a chiral imine, the existing stereocenter can effectively control the facial selectivity of an incoming electrophile.
Protocol 1: Diastereoselective Alkylation of a Chiral Imine Derived from (R)-3-Aminopyrrolidine-2,5-dione
This protocol describes a representative procedure for the diastereoselective alkylation of a chiral imine formed from (R)-3-aminopyrrolidine-2,5-dione and a ketone.
Materials:
-
(R)-3-Aminopyrrolidine-2,5-dione hydrochloride
-
Cyclohexanone
-
Titanium(IV) chloride (TiCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Imine Formation:
-
To a solution of (R)-3-aminopyrrolidine-2,5-dione hydrochloride (1.0 mmol) and cyclohexanone (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.1 mmol) dropwise.
-
After stirring for 10 minutes, add TiCl₄ (0.6 mmol, 1 M solution in DCM) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude chiral imine.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude chiral imine (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Add LDA (1.1 mmol, 2 M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to form the corresponding aza-enolate.
-
Add methyl iodide (1.5 mmol) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by silica gel chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Part 2: 3-Aminopyrrolidine-2,5-dione as a Precursor to Bifunctional Organocatalysts
The amino group of 3-aminopyrrolidine-2,5-dione is a versatile anchor for the synthesis of bifunctional organocatalysts. These catalysts possess both a Lewis basic site (the pyrrolidine nitrogen after appropriate modification) and a Lewis acidic or hydrogen-bond donor site, allowing for the simultaneous activation of both the nucleophile and the electrophile in an asymmetric reaction. Thiourea- and squaramide-based catalysts derived from chiral amines have shown remarkable efficacy in a variety of asymmetric transformations.
Catalytic Cycle of a Bifunctional Thiourea Organocatalyst
The mechanism of a bifunctional thiourea organocatalyst in a Michael addition reaction involves the formation of an enamine intermediate with the nucleophile, while the thiourea moiety activates the electrophile via hydrogen bonding.
Caption: Generalized catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-derived thiourea organocatalysts have been successfully employed in the enantioselective Michael addition of ketones to nitroolefins, yielding valuable chiral γ-nitro ketones.
Protocol 2: Synthesis of a 3-Aminopyrrolidine-2,5-dione-Derived Thiourea Organocatalyst
This protocol outlines the synthesis of a bifunctional thiourea organocatalyst from (R)-3-aminopyrrolidine-2,5-dione.
Materials:
-
(R)-3-Aminopyrrolidine-2,5-dione hydrochloride
-
Triethylamine (Et₃N)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of (R)-3-aminopyrrolidine-2,5-dione hydrochloride (1.0 mmol) in anhydrous DCM (10 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired chiral thiourea organocatalyst.
Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details the use of the synthesized thiourea organocatalyst in an asymmetric Michael addition.
Materials:
-
Synthesized chiral thiourea organocatalyst (from Protocol 2)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene
-
Standard workup and purification reagents
Procedure:
-
To a solution of trans-β-nitrostyrene (0.2 mmol) in toluene (1.0 mL), add the chiral thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add cyclohexanone (0.4 mmol) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
| Entry | Substrate (Nitroolefin) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | trans-β-Nitrostyrene | 95 | 95:5 | 98 |
| 2 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 92 | 96:4 | 97 |
| 3 | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 96 | 94:6 | 99 |
| 4 | (E)-1-Nitroprop-1-ene | 85 | 90:10 | 95 |
Table 1: Representative results for the asymmetric Michael addition of cyclohexanone to various nitroolefins catalyzed by a 3-aminopyrrolidine-2,5-dione-derived thiourea organocatalyst. (Note: These are representative data based on similar systems and may vary based on the exact catalyst structure and reaction conditions).
Conclusion and Future Outlook
3-Aminopyrrolidine-2,5-dione is a valuable and versatile chiral synthon in asymmetric synthesis. Its utility as both a chiral building block for diastereoselective reactions and as a readily available precursor for the synthesis of highly effective bifunctional organocatalysts has been demonstrated. The protocols provided herein offer a starting point for researchers to explore the potential of this scaffold in their own synthetic endeavors. Future research in this area will likely focus on the development of novel catalysts derived from 3-aminopyrrolidine-2,5-dione for a broader range of asymmetric transformations and the application of these methodologies in the total synthesis of complex, biologically active molecules. The continued exploration of this chiral scaffold promises to yield new and efficient strategies for the stereocontrolled synthesis of important chemical entities.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins. (2006). PubMed. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. [Link]
-
Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. (2023). PubMed Central. [Link]
-
Dipeptidic Proline-Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. (2018). Bulletin of the Korean Chemical Society. [Link]
-
Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes. (2008). PubMed. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PubMed Central. [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles. (2004). Organic Chemistry Portal. [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2019). RSC Publishing. [Link]
-
Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. (2019). PubMed. [Link]
-
Novel pyrrolidine-aminobenzimidazole bifunctional organocatalysts for asymmetric nitro-Michael reactions in brine. (2011). Sci-Hub. [Link]
-
ChemInform Abstract: Novel Pyrrolidine-thiohydantoins/thioxotetrahydropyrimidinones as Highly Effective Catalysts for the Asymmetric Michael Addition. (2011). Sci-Hub. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]
-
Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. (2017). RSC Publishing. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022). MDPI. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). MDPI. [Link]
-
Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. (2020). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). SpringerLink. [Link]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (2021). ChemRxiv. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminopyrrolidine-2,5-dione
Introduction
Welcome to the technical support center for the synthesis of 3-aminopyrrolidine-2,5-dione (also known as aminosuccinimide). This valuable heterocyclic scaffold is a critical building block in medicinal chemistry, frequently incorporated into drug candidates for a range of therapeutic areas due to its unique structural and chemical properties.[1] The pyrrolidine-2,5-dione (succinimide) core is present in numerous bioactive molecules and serves as a versatile intermediate for further functionalization.[2]
This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your synthetic yields.
Synthetic Pathways Overview
The synthesis of 3-aminopyrrolidine-2,5-dione and its derivatives typically involves the cyclization of an aspartic acid derivative. One of the most common and reliable methods begins with an N-protected asparagine or aspartic acid, which undergoes intramolecular cyclization to form the succinimide ring. The protecting group is then removed to yield the final product.
A key transformation is the intramolecular nucleophilic acyl substitution, where the amide nitrogen of the side chain attacks one of the carboxylic acid groups (or its activated form), leading to the formation of the five-membered ring.[2][3]
Caption: General synthetic route to 3-aminopyrrolidine-2,5-dione.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm isolating no product. What are the likely causes and solutions?
Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach is crucial for diagnosis.
Caption: Decision workflow for troubleshooting low product yield.
Detailed Breakdown of Causes and Solutions:
-
Incomplete Cyclization: The intramolecular reaction to form the succinimide ring can be sluggish.
-
Causality: The activation of the carboxylic acid group may be inefficient, or the nucleophilicity of the amide nitrogen might be insufficient under the chosen conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time. If using a coupling agent (like DCC or EDC), ensure it is fresh. For thermal cyclizations, a moderate increase in temperature may be beneficial, but be wary of decomposition.
-
-
Side Reactions and Decomposition: The pyrrolidine-2,5-dione ring, especially with a free amino group, can be susceptible to hydrolysis or other side reactions under harsh conditions.
-
Causality: The use of strong bases or acids, or elevated temperatures, can lead to ring-opening, elimination, or racemization. For example, the reaction of N-tert-butyloxycarbonylasparagine with benzyl bromide in the presence of cesium carbonate can lead to the desired N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione, but harsh conditions could compromise the yield.[2]
-
Solution: Employ milder reaction conditions. If using a base, consider weaker, non-nucleophilic bases. Ensure all solvents and reagents are anhydrous, as water can lead to hydrolysis of activated intermediates or the final product.
-
-
Product Loss During Workup and Purification: The product can be polar and may have some water solubility, leading to losses during aqueous workups.
-
Causality: The free amine and two carbonyl groups make the molecule relatively polar. During extraction with organic solvents, a significant portion may remain in the aqueous layer, especially if the pH is not optimal.
-
Solution: Neutralize the reaction mixture carefully before extraction. Saturating the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency. For highly polar derivatives, consider using a more polar extraction solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
Question 2: I am observing significant formation of byproducts. How can I identify and minimize them?
Answer: Byproduct formation is often related to the reactivity of the starting materials and intermediates.
| Common Byproduct | Potential Cause | Proposed Solution | Analytical Signature |
| Polymeric Material | Over-activation of the carboxylic acid leading to intermolecular reactions. | Use controlled addition of the coupling agent at a low temperature (e.g., 0 °C). | Insoluble material; broad, unresolved peaks in NMR. |
| Ring-Opened Product (Aspartate Derivative) | Presence of water or nucleophiles (e.g., hydroxide) during the reaction or workup. | Ensure strictly anhydrous conditions. Use a buffered or neutral aqueous wash during workup. | Mass peak corresponding to the product + 18 amu (H₂O). Different chemical shifts in NMR for amide protons. |
| Racemized Product | Use of strong base or high temperatures, which can deprotonate the α-carbon. | Employ milder, non-nucleophilic bases (e.g., DBU) and maintain the lowest effective temperature.[4] | Chiral HPLC or NMR with a chiral shift reagent will show two peaks/sets of signals instead of one. |
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer: Purification can be challenging due to the product's polarity.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Technique: Experiment with various solvent systems. Good single-solvent systems for polar compounds include isopropanol, ethanol, or methanol. For solvent/anti-solvent systems, try dissolving the crude product in a minimal amount of a polar solvent (like ethanol) and slowly adding a non-polar solvent (like diethyl ether or hexanes) until turbidity is observed, then allow it to cool slowly.
-
-
Silica Gel Chromatography: This is a viable but sometimes difficult option.
-
Causality: The free amino group can cause significant streaking on standard silica gel due to strong acidic interactions.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites and improves peak shape.
-
Choose the Right Eluent: A gradient elution is often necessary. Start with a less polar system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common system is Dichloromethane/Methanol (e.g., 95:5 to 90:10).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for the asparagine starting material? A: The choice of protecting group is critical. The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the slightly basic or neutral conditions often used for cyclization and can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that typically do not affect the newly formed succinimide ring.[2]
Q2: What are the most common methods for the cyclization step? A: Several methods are commonly employed:
-
With a Coupling Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid and facilitate intramolecular cyclization.
-
With a Dehydrating Agent: Thionyl chloride (SOCl₂) can be used to convert the corresponding butenoic acid into the pyrrolidine-2,5-dione.[4]
-
Thermal or Base-Mediated: Heating the protected asparagine, sometimes with a mild base, can induce cyclization, though this may require higher temperatures and longer reaction times.
Q3: How can I confirm the structure and purity of my final 3-aminopyrrolidine-2,5-dione product? A: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure. Look for the characteristic signals of the CH-CH₂ diastereotopic protons of the pyrrolidine ring and the disappearance of the protecting group signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.
-
Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies of the imide group (typically around 1700-1780 cm⁻¹).
-
Purity Analysis (HPLC/LC-MS): This is the best method to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, you can quantify the purity and detect any minor impurities.
Experimental Protocol: Synthesis of 3-(tert-butoxycarbonylamino)pyrrolidine-2,5-dione
This protocol is adapted from established literature procedures for the cyclization of N-Boc-asparagine.[2]
Materials:
-
N-α-Boc-L-asparagine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required, though this reaction is often done at room temp)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend N-α-Boc-L-asparagine (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of asparagine).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the stirring suspension. Causality Note: Acetic anhydride acts as the dehydrating agent to facilitate the intramolecular cyclization. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The product spot should be less polar than the starting material.
-
Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. This will hydrolyze any remaining acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of pyridine used).
-
Washing: Combine the organic layers and wash successively with:
-
Cold 1 M HCl (to remove pyridine). Repeat until the aqueous layer is acidic.
-
Water.
-
Saturated NaHCO₃ solution (to remove any remaining acetic acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure 3-(tert-butoxycarbonylamino)pyrrolidine-2,5-dione.
References
-
Krasteva, N., & Nikolova, S. (2018). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. International Journal of Organic Chemistry, 8, 145-155. Available at: [Link]
-
Wang, X., et al. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. Tetrahedron, 154, 133876. Available at: [Link]
-
Didier, A., et al. (2004). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Tetrahedron Letters, 45(18), 3603-3605. Available at: [Link]
-
Nguyen, T. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 280-289. Available at: [Link]
-
Krasnova, L., & Sapegin, A. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(15), 4114–4117. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
- Al-Hiari, Y. M. (2006). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Jordan Journal of Pharmaceutical Sciences, 1(1), 1-15.
-
Gul, H. I., et al. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 896-900. Available at: [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3156. Available at: [Link]
-
Iannitelli, A., et al. (2021). Figure 17. General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. [Image]. In Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3156. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of 3-Aminopyrrolidine-2,5-dione
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 3-Aminopyrrolidine-2,5-dione. This molecule, a valuable building block in medicinal chemistry, particularly for developing novel anticonvulsant and anti-AD agents, presents unique purification challenges due to its polar nature and potential for instability.[1][2] This guide is structured to provide direct, actionable solutions to common issues encountered during its recrystallization, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to optimize your purification process, ensuring high purity and yield for your critical research and development applications.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: My compound has "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by a combination of high impurity levels (which depress the melting point) and a solvent system that becomes supersaturated at too high a temperature.
Causality & Solution:
-
Excessive Supersaturation: The solution is likely cooling too rapidly, or the solvent choice is suboptimal.
-
Action: Reheat the mixture to redissolve the oil. Add a small amount (1-5% by volume) of the primary ("good") solvent to decrease the saturation point. Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate from hours to overnight.[3]
-
-
Impurity Effects: Significant impurities can create a eutectic mixture with a lower melting point than the pure compound.
-
Action: If slowing the cooling rate is ineffective, consider a preliminary purification step. If the impurities are colored or nonpolar, a charcoal treatment followed by hot filtration might be effective.[3] Alternatively, a different solvent system may be required to better exclude the specific impurities present.
-
Problem: No crystals are forming, even after the solution has cooled to room temperature and been iced.
Answer: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated. This is one of the most common issues in recrystallization.
Causality & Solution:
-
Excess Solvent: The most frequent cause is the use of too much solvent during the initial dissolution step.[3][4]
-
Action: Gently heat the solution to its boiling point and evaporate a portion of the solvent (typically 10-20%) in a fume hood. Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.
-
-
High Kinetic Barrier to Nucleation: Sometimes, even a supersaturated solution needs an energy input to initiate crystal formation.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Action 2 (Seeding): If you have a small amount of pure solid, add a single tiny crystal ("seed crystal") to the cold solution. This provides a template for crystal growth.
-
Problem: The final product has a low yield.
Answer: A low recovery of purified material can occur at several stages of the recrystallization process. A systematic review of the procedure is necessary to identify the cause.
Causality & Solution:
-
Inappropriate Solvent Volume: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3][4]
-
Action: Always aim to use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4]
-
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.
-
Action: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering the hot solution. Perform the filtration as quickly as possible.
-
-
Washing Errors: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of the product.
-
Action: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 3-Aminopyrrolidine-2,5-dione?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[4] Given the polar nature of 3-Aminopyrrolidine-2,5-dione (containing both amine and dione functionalities), polar protic solvents are excellent starting points. Ethanol or isopropanol often provide a good balance of solubility properties. For derivatives of pyrrolidine-2,5-dione, ethanol has been successfully used.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be necessary if a single solvent does not provide the required solubility differential.
Solvent Selection & Testing Protocol
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.
-
An ideal solvent will result in the formation of a large volume of crystalline precipitate.
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with 3-Aminopyrrolidine-2,5-dione |
| Ethanol | Polar Protic | 78 | Good candidate; likely high solubility when hot, lower when cold. |
| Isopropanol | Polar Protic | 82 | Good candidate; similar to ethanol, may offer a better solubility curve. |
| Water | Polar Protic | 100 | May be too polar, potentially high solubility even when cold. Can be used as an anti-solvent. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate candidate; may require a co-solvent like hexanes to reduce cold solubility. |
| Toluene | Nonpolar | 111 | Poor candidate; unlikely to dissolve the polar compound even when hot. |
Q2: What are the likely impurities I need to remove?
A2: Impurities will primarily depend on the synthetic route. For syntheses involving an aza-Michael addition of an amine to a maleimide derivative, common impurities include:
-
Unreacted Starting Materials: Residual maleimide or the amine precursor.[2]
-
Side-Reaction Products: Products from polymerization or undesired side reactions.
-
Degradation Products: The pyrrolidine ring, especially with multiple functional groups, can be susceptible to hydrolysis or oxidation, particularly under harsh pH or temperature conditions.[6][7]
Recrystallization is most effective when impurities have different solubility profiles than the desired product.[8] If an impurity is significantly more soluble, it will remain in the mother liquor. If it is significantly less soluble, it can be removed by hot filtration.
Q3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to provide a comprehensive purity profile. No single method is sufficient.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | High sensitivity for detecting minor impurities; provides quantitative purity (% area). | Requires method development; purity is relative to detected peaks. |
| qNMR | Quantitative analysis of nuclei in a magnetic field. | Provides an absolute measure of purity against a certified standard; structurally informative.[9] | Lower sensitivity than HPLC; requires a high-field NMR and a suitable internal standard. |
| Melting Point | Determination of the temperature range over which the solid melts. | Fast and inexpensive; a sharp melting range close to the literature value indicates high purity. | Impurities depress and broaden the melting range; not quantitative. |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Provides molecular weight information for the main peak and any impurities, aiding in their identification.[10] | Response factors can vary, making quantification challenging without standards. |
Experimental Protocols & Workflows
General Recrystallization Protocol for 3-Aminopyrrolidine-2,5-dione
-
Solvent Selection: Based on prior testing (see FAQ A1), select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude 3-Aminopyrrolidine-2,5-dione in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Do not agitate the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a temperature well below the melting point.
Recrystallization Workflow Diagram
Caption: A flowchart of the key steps in a typical recrystallization experiment.
Troubleshooting Logic Diagram
Caption: A logic tree for diagnosing and solving recrystallization failures.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of Toronto. (n.d.). Recrystallization, filtration and melting point. [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Scilit. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. [Link]
-
PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. [Link]
-
ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
ResearchGate. (n.d.). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
overcoming side reactions in the derivatization of 3-Aminopyrrolidine-2,5-dione
Technical Support Center: Derivatization of 3-Aminopyrrolidine-2,5-dione
Welcome to the technical support center for the derivatization of 3-aminopyrrolidine-2,5-dione. This versatile scaffold is a cornerstone in medicinal chemistry and drug development for creating novel compounds, from small molecule inhibitors to complex peptide mimetics.[1] However, its reactivity profile presents unique challenges. This guide is structured to provide direct, actionable solutions to common side reactions and experimental hurdles encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiments. Each entry details the potential cause and provides a step-by-step protocol for remediation.
Q1: My reaction is complete according to TLC, but after workup and purification, I have a low yield and my product's NMR/LC-MS shows two distinct peaks with the identical mass. What is happening?
A1: This is a classic sign of racemization at the C3 stereocenter. The α-proton on the carbon bearing the amino group is susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity.
Underlying Cause: The formation of an enolate intermediate, facilitated by an unsuitable base or prolonged reaction times at elevated temperatures, allows for re-protonation from either face, resulting in a mixture of enantiomers or diastereomers.
Preventative & Corrective Protocol:
-
Base Selection is Critical: Switch from strong or nucleophilic bases to a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is a superior choice over triethylamine (TEA) as its bulkiness minimizes direct interaction with the C3 proton.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Optimize Coupling Reagents: When performing peptide couplings, the choice of activating agent is paramount.
-
Avoid: Using carbodiimides like DCC or EDC without racemization-suppressing additives.[2][3]
-
Adopt: Utilize coupling reagents that incorporate such additives directly, like HATU, HBTU, or PyBOP. These reagents activate the carboxylic acid as an ester of 1-hydroxybenzotriazole (HOBt) or its derivatives, which are known to minimize racemization.[3][4]
-
dot
Caption: Base-catalyzed racemization at the C3 position.
Q2: My mass spectrometry results show a major byproduct with a mass corresponding to my activated carboxylic acid plus my coupling reagent. What is this and how do I prevent it?
A2: You are likely observing N-acylurea formation, a well-known side reaction when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).
Underlying Cause: The highly reactive O-acylisourea intermediate, which is formed upon activation of the carboxylic acid by the carbodiimide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This rearrangement competes with the desired nucleophilic attack by the 3-amino group of your pyrrolidine-dione.
Preventative & Corrective Protocol:
-
In Situ Ester Formation: The most effective strategy is to trap the O-acylisourea intermediate before it can rearrange. This is achieved by adding 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction mixture. These additives react rapidly with the intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.
-
Alternative Coupling Reagents: Switch to phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents. These reagents are designed to avoid the formation of O-acylisourea intermediates altogether, thus eliminating this side reaction pathway.[3]
-
Purification: If the side product has already formed, it can often be separated from the desired product via flash column chromatography, although their polarities can sometimes be similar. The urea byproducts from DCC are insoluble in many solvents and can be filtered off, but DIC's byproduct is more soluble.[3]
dot
Caption: Competing pathways of the O-acylisourea intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions (solvent, base) for a simple acylation of 3-aminopyrrolidine-2,5-dione with an acid chloride?
A1: For a standard acylation with a reactive acylating agent like an acid chloride, the primary goal is to efficiently scavenge the HCl byproduct without inducing side reactions.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent first choices. They are aprotic, relatively non-polar, and facilitate easy removal post-reaction. For less soluble reactants, N,N-Dimethylformamide (DMF) can be used, but ensure it is anhydrous.
-
Base: A non-nucleophilic, sterically hindered amine base is ideal. Diisopropylethylamine (DIPEA) is preferred. Use 1.1 to 1.5 equivalents.
-
Temperature: Begin the reaction at 0 °C by adding the acid chloride dropwise to a solution of the amine and base, then allow it to warm to room temperature.
-
Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of the acid chloride.
Q2: I am attempting to synthesize a branched peptide by coupling a protected amino acid to the 3-amino group. Which protecting group strategy is recommended?
A2: The choice depends on the overall synthetic scheme, but the Fmoc/tBu strategy is generally robust and widely used for its mild deprotection conditions.[5][6]
-
Fmoc/tBu Strategy:
-
α-Amino Protection: Use an Fmoc-protected amino acid for the coupling.
-
Side-Chain Protection: Use acid-labile tert-butyl (tBu) based protecting groups for any reactive side chains (e.g., Boc for Lys, tBu for Asp/Glu, Trt for His).[5][7]
-
Workflow: After coupling the Fmoc-amino acid to your 3-aminopyrrolidine-2,5-dione core, the Fmoc group can be removed with a mild base (e.g., 20% piperidine in DMF) to reveal a new primary amine for further elongation, leaving the tBu-based side-chain groups intact. Final deprotection of all tBu groups is achieved with strong acid, typically Trifluoroacetic acid (TFA).
-
Q3: How can I avoid hydrolysis (ring-opening) of the succinimide ring?
A3: The succinimide ring is an amide and is generally stable, but it can be susceptible to hydrolysis under harsh conditions.
-
Avoid Strong Aqueous Bases: Conditions like aqueous NaOH or KOH, especially with heating, will readily hydrolyze the ring.
-
Limit Water: Use anhydrous solvents and reagents whenever possible, especially in reactions that are run for extended periods or at elevated temperatures.
-
Acidic Conditions: While more stable to acid than strong base, prolonged exposure to hot, strong aqueous acid can also cause ring-opening. Standard TFA cocktails used for deprotection at room temperature for a few hours are generally safe.
Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield, Racemized Product | Base-induced enolization | Use DIPEA instead of TEA; run reaction at 0°C; use HATU/HOBt. |
| Byproduct with Mass = Acid + Coupling Reagent | N-Acylurea Formation (with DCC/DIC) | Add HOBt or Oxyma; switch to PyBOP or HATU. |
| Product Insoluble, Reaction Stalls | Aggregation of Reactant/Product | Switch to a more polar solvent (e.g., DMF, NMP); add a solubilizing tag if applicable.[8] |
| Succinimide Ring Opened | Hydrolysis | Avoid strong aqueous acid/base; use anhydrous solvents; control temperature. |
Table 2: Comparison of Selected Peptide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages & Side Products |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, readily available. | High risk of racemization without additives; N-acylurea formation; DCC-urea is insoluble, DIC-urea is soluble; potential skin sensitizers.[3][9] |
| Aminium/Uronium | HATU, HBTU, HCTU | Fast reaction rates, low racemization, high efficiency. | More expensive; can form guanidinium byproducts if pre-activation is not done correctly.[2] |
| Phosphonium | PyBOP, PyAOP | Low racemization, byproducts are generally less hazardous than BOP, efficient. | Can be sensitive to moisture; more expensive than carbodiimides. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik Knowledge Base. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Krishnapriya, K.R. (n.d.). PROTECTING GROUPs.pptx. Scribd. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
O'Brien, P. J., et al. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 934-939. [Link]
-
Wang, X., et al. (2024). Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. Tetrahedron, 154, 133876. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs.ncats.nih.gov. [Link]
-
Iazzetti, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6615. [Link]
-
Sussman, E. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 209–223. [Link]
-
Hilton, M. J., & Miller, B. L. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic letters, 19(16), 4335–4338. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of 3-Aminopyrrolidine-2,5-dione
Welcome to the technical support center for the N-alkylation of 3-aminopyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of 3-aminopyrrolidine-2,5-dione presents a unique chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the primary amine at the 3-position (N3) and the nitrogen atom of the succinimide ring (N1). The primary amine is generally more nucleophilic than the amide/imide nitrogen, making selective alkylation at the N1 position a non-trivial task.[1][2][3] This guide will explore two primary strategies to address this challenge: a protection-alkylation-deprotection sequence and, for completeness, a discussion on the challenges and potential approaches for direct selective N1-alkylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 3-aminopyrrolidine-2,5-dione.
Issue 1: Low or No Yield of the Desired N1-Alkylated Product
Question: I am attempting to N-alkylate 3-aminopyrrolidine-2,5-dione, but I am observing a very low yield of my target compound, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this reaction can stem from several factors, primarily related to reaction conditions and the inherent reactivity of the starting material.
Root Cause Analysis and Corrective Actions:
-
Competing N3-Alkylation (Unprotected Substrate): The primary amino group at the 3-position is more nucleophilic than the succinimide nitrogen.[3][4] Without a protecting group, the alkylating agent will preferentially react at the N3 position, leading to a mixture of N3-alkylated, N1,N3-dialkylated, and potentially unreacted starting material.
-
Solution: The most reliable solution is to protect the 3-amino group prior to N-alkylation. A tert-butyloxycarbonyl (Boc) group is a common and effective choice.[5]
-
-
Inadequate Base: The succinimide proton is weakly acidic and requires a suitable base for deprotonation to generate the nucleophilic anion for alkylation.
-
Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, hindering the reaction.
-
Solution: Select a solvent that effectively dissolves both the substrate and the base. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are often good choices.[6]
-
-
Insufficient Reaction Temperature or Time: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side product formation. Extended reaction times may also be necessary.
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is crucial.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction.
-
Issue 2: Formation of Multiple Products
Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a classic sign of poor selectivity, a common issue when dealing with molecules possessing multiple reactive sites.
Root Cause Analysis and Corrective Actions:
-
Lack of Chemoselectivity: As mentioned, the primary amino group at N3 will compete with the succinimide nitrogen (N1) for the alkylating agent. This will lead to a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products.
-
Primary Solution: Protection Strategy: The most robust method to ensure selective N1-alkylation is to protect the 3-amino group. The Boc group is recommended due to its stability under the basic conditions required for N-alkylation and its straightforward removal under acidic conditions.[5][8]
-
-
Over-alkylation (Dialkylation): Even with a protected 3-amino group, it is possible to get dialkylation if a second reactive site is generated or if the mono-alkylated product is more reactive. In this specific case, with a protected amino group, this is less of a concern. However, in the unprotected scenario, N1,N3-dialkylation is highly probable.
-
Solution: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (1.1-1.2 equivalents) is common, but a large excess should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: Which nitrogen in 3-aminopyrrolidine-2,5-dione is more nucleophilic?
A1: The primary amine at the 3-position (N3) is significantly more nucleophilic than the nitrogen within the succinimide ring (N1). [3][4]This is because the lone pair of electrons on the N1 nitrogen is delocalized by resonance with the two adjacent carbonyl groups, reducing its availability for nucleophilic attack. The lone pair on the N3 nitrogen is localized and more readily available.
Q2: Can I achieve selective N1-alkylation without using a protecting group?
A2: Achieving high selectivity for N1-alkylation without protecting the 3-amino group is very challenging and generally not recommended for achieving high yields of a single product. The higher nucleophilicity of the N3 amine makes it the preferred site of alkylation. While exploring different bases, solvents, and reaction temperatures might slightly alter the product ratios, significant formation of the N3-alkylated and N1,N3-dialkylated products is expected. For exploratory studies where a mixture of products is acceptable for screening, direct alkylation could be attempted, but for target-oriented synthesis, a protection strategy is superior.
Q3: What is the best protecting group for the 3-amino group?
A3: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a suitable base. [5]The Boc group is stable to the basic conditions typically used for N-alkylation of the succinimide. [8]Furthermore, it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent) that are generally compatible with the N1-alkylated succinimide product. [8] Q4: What are the optimal reaction conditions for the N-alkylation of Boc-3-aminopyrrolidine-2,5-dione?
A4: While optimization is always recommended for a specific substrate and alkylating agent, a good starting point for the N-alkylation of Boc-3-aminopyrrolidine-2,5-dione is as follows:
| Parameter | Recommended Condition | Rationale |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. [6] |
| Solvent | Anhydrous DMF or ACN | These polar aprotic solvents facilitate the dissolution of reactants and promote Sₙ2 reactions. [6] |
| Alkylating Agent | Alkyl iodide or bromide (1.1-1.2 eq.) | Iodides are more reactive. If using a bromide, catalytic NaI or KI can be beneficial. |
| Temperature | Room temperature to 60 °C | Start at room temperature and gently heat if the reaction is slow. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can visualize the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing the free amino group of the starting material (if unprotected) or the deprotected final product. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the masses of the products being formed.
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminopyrrolidine-2,5-dione
This protocol describes the protection of the 3-amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
3-Aminopyrrolidine-2,5-dione hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Standard laboratory glassware
Procedure:
-
Suspend 3-aminopyrrolidine-2,5-dione hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-3-aminopyrrolidine-2,5-dione.
Caption: Boc protection of the 3-amino group.
Protocol 2: N1-Alkylation of Boc-3-aminopyrrolidine-2,5-dione
This protocol details the alkylation of the succinimide nitrogen of the Boc-protected substrate.
Materials:
-
Boc-3-aminopyrrolidine-2,5-dione
-
Alkyl halide (e.g., benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of Boc-3-aminopyrrolidine-2,5-dione (1.0 eq) in anhydrous DMF under an inert atmosphere, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N1-alkylated, N3-Boc-protected product.
Protocol 3: Boc Deprotection of N1-Alkylated Product
This protocol describes the removal of the Boc protecting group to yield the final N1-alkylated 3-aminopyrrolidine-2,5-dione.
Materials:
-
N1-alkylated, N3-Boc-protected pyrrolidine-2,5-dione
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N1-alkylated, N3-Boc-protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.
Caption: Three-step sequence for selective N1-alkylation.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2019). Molecules, 24(15), 2785. [Link]
-
Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. (2012). ResearchGate. [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with Morita–Baylis–Hillman Carbonates. (2023). Molecules, 28(6), 2759. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). Journal of the Mexican Chemical Society, 58(2). [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2016). SciSpace. [Link]
-
Substituted imide synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (2018). Organometallics, 37(21), 3955–3962. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers, 55(2), 123-39. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2019). Organic Letters, 21(18), 7354–7358. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). Molecules, 25(21), 5038. [Link]
-
N-alkylation of secondary amine?. (2017). ResearchGate. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules, 26(23), 7247. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2012). Organic & Biomolecular Chemistry, 10(2), 354-362. [Link]
-
Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. (2016). ResearchGate. [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PMC. [Link]
-
ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. (2010). ResearchGate. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(20), 9168–9174. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]
-
Synthesis of Orthogonally Protected Labionin. (2021). Molecules, 26(4), 1083. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). ResearchGate. [Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 380(2215), 20200344. [Link]
-
3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. (n.d.). gsrs. Retrieved from [Link]
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. (2021). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An expedient synthesis of non-racemic N-alkylated pyrrolidin-2,5-diones and piperidin-2,6-diones as peptidomimetics. (2016). ResearchGate. [Link]
-
Tailoring the Substitution Pattern of Pyrrolidine-2,5-dione for Discovery of New Structural Template for Dual COX / LOX Inhibition. (2020). ResearchGate. [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones
Welcome to the technical support center for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones, commonly known as succinimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrrolidine-2,5-dione core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Troubleshooting Low Reaction Yield and Conversion
Low product yield is one of the most frequent challenges in organic synthesis. This section addresses common causes and provides actionable solutions to improve the efficiency of your reaction.
Q1: My Michael addition reaction is showing low or no conversion to the desired 3,4-disubstituted pyrrolidine-2,5-dione. What are the likely causes and how can I fix this?
Low conversion in a Michael addition, a key strategy for forming the succinimide ring, can often be traced back to several factors related to reactants, catalysts, or reaction conditions.[1]
-
Inadequate Base/Catalyst: The Michael addition of a nucleophile to a maleimide derivative is often base-catalyzed. The base's role is to deprotonate the Michael donor, forming the reactive enolate.[1] If the base is too weak for the acidity of your donor, the enolate concentration will be insufficient for the reaction to proceed efficiently. Conversely, a base that is too strong can lead to unwanted side reactions.
-
Solution: Screen a panel of bases. For moderately acidic donors like 1,3-dicarbonyl compounds, organic bases such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often suitable. For less acidic donors, stronger bases like sodium ethoxide or sodium hydride might be necessary.[1]
-
-
Steric Hindrance: Bulky substituents on either the Michael donor or the N-substituted maleimide can significantly impede the reaction rate by sterically hindering the approach of the nucleophile to the electrophilic β-carbon of the maleimide.[1]
-
Solution: If sterically demanding substrates are required, increasing the reaction temperature can provide the necessary activation energy to overcome this barrier. Alternatively, employing a less sterically hindered catalyst or considering a different synthetic route might be necessary.[1]
-
-
Reaction Reversibility: The Michael addition can be a reversible reaction. If the retro-Michael reaction is significant, the equilibrium will not favor product formation.
-
Solution: To drive the equilibrium towards the product, you can use an excess of one reactant or attempt to remove the product from the reaction mixture as it forms, for instance, through crystallization-induced diastereomer transformation (CIDT) if applicable.[2] Lowering the reaction temperature can also sometimes minimize the retro-Michael reaction.[1]
-
Section 2: Addressing Issues with Product Purity and Side Reactions
The formation of side products is a common hurdle that complicates purification and reduces overall yield. This section focuses on identifying and mitigating the formation of common impurities.
Q2: My reaction with an N-substituted itaconimide is yielding a significant amount of an isomeric byproduct instead of the desired 3,4-disubstituted succinimide. What is happening and how can I prevent it?
A significant challenge when using N-substituted itaconimides as starting materials is their propensity to undergo base-induced isomerization to the thermodynamically more stable 3-alkyl N-substituted maleimides.[3] This isomerization competes with the desired reaction, such as a Michael addition or a Stetter reaction.[3]
-
Causality: The exocyclic double bond in itaconimides can migrate to the endocyclic position under basic conditions to form the more stable conjugated maleimide system. This side reaction is often competitive with the main reaction pathway.[3]
-
Solution:
-
Careful Selection of Base/Catalyst: The choice of base is critical. A delicate balance is needed to promote the desired reaction without excessively favoring isomerization. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, screening different pre-NHC catalysts and bases is crucial to find conditions that favor the Stetter reaction over isomerization.[3]
-
Reaction Temperature: Temperature can influence the relative rates of the desired reaction and the isomerization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate of the desired transformation.
-
Alternative Substrates: If isomerization remains a persistent issue, consider using a different synthon for the succinimide ring, such as a maleimide derivative in a Michael addition.
-
Q3: I am observing significant ring-opening of my succinimide product during workup or purification. How can I prevent this hydrolysis?
The succinimide ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding succinamic acid.[4][5] This is a well-documented issue, particularly in the context of antibody-drug conjugates where linker stability is paramount.
-
Mechanism: The hydrolysis involves the nucleophilic attack of water or hydroxide on one of the carbonyl carbons of the imide, leading to the opening of the five-membered ring. This process is accelerated at high pH and elevated temperatures.
-
Prevention Strategies:
-
pH Control: Maintain a neutral or slightly acidic pH during aqueous workup and purification steps. Avoid prolonged exposure to basic conditions.
-
Temperature Management: Perform workup and purification at room temperature or below whenever possible.
-
Solvent Choice: During purification by column chromatography, use non-aqueous solvent systems if the product is highly susceptible to hydrolysis.
-
Structural Modification: In the design phase, it's known that electron-withdrawing groups adjacent to the succinimide ring can influence the rate of hydrolysis.
-
Q4: My synthesis starting from succinic anhydride and a primary amine is incomplete, leaving a significant amount of the intermediate amic acid. How do I drive the reaction to completion to form the succinimide?
The reaction of succinic anhydride with a primary amine is a two-step process. The initial step is a rapid ring-opening via nucleophilic attack of the amine on one of the anhydride carbonyls to form an N-substituted succinic monoamide (amic acid).[6] This intermediate then requires dehydration to form the cyclic imide.[6]
-
Incomplete Cyclization: The formation of the amic acid is often fast and occurs at room temperature. However, the subsequent cyclization to the succinimide requires more forcing conditions, typically heating, to eliminate water.[6]
-
Solution:
-
Thermal Cyclization: After the initial formation of the amic acid, heat the reaction mixture to drive the dehydration and ring closure. Refluxing in a suitable solvent like toluene or xylene with a Dean-Stark trap to remove water is a common strategy.
-
Dehydrating Agents: Alternatively, chemical dehydrating agents can be used. Treating the intermediate amic acid with acetic anhydride and refluxing is an effective method.[7]
-
One-Pot Procedures: For some substrates, a one-pot procedure involving heating the amine and succinic anhydride in a high-boiling solvent with a catalytic amount of a dehydrating acid (like p-toluenesulfonic acid) can be efficient.[7]
-
Section 3: Controlling Stereochemistry
For many applications, particularly in drug development, controlling the stereochemistry at the C3 and C4 positions of the pyrrolidine-2,5-dione ring is crucial.
Q5: My Michael addition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity in a Michael addition that creates two new stereocenters is a common issue. The relative orientation of the nucleophile and the electrophile in the transition state determines the diastereomeric outcome.
-
Influencing Factors:
-
Catalyst: The choice of a chiral catalyst is paramount for inducing facial selectivity. The catalyst creates a chiral environment that favors one approach of the nucleophile to the maleimide over the other.[2]
-
Solvent: The solvent can influence the conformation of the reactants and the catalyst, thereby affecting the transition state geometry.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the reaction becomes more sensitive to small differences in activation energies between the diastereomeric transition states.
-
-
Optimization Strategies:
-
Catalyst Screening: Test a variety of chiral catalysts (e.g., chiral amines, thioureas, or metal complexes) to find one that provides the best stereochemical control for your specific substrates.
-
Solvent Effects: Screen different solvents. Polar aprotic solvents are often used, but the optimal solvent is substrate-dependent.
-
Temperature Optimization: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, or even -78 °C) to find the best balance between reaction rate and diastereoselectivity.
-
Crystallization-Induced Diastereomer Transformation (CIDT): If the newly formed stereocenter alpha to a carbonyl group is epimerizable (i.e., has an acidic proton), it may be possible to equilibrate a mixture of diastereomers in solution to a single, less soluble diastereomer that crystallizes out, thus driving the reaction towards a single diastereomeric product.[2]
-
Q6: How can I control the stereochemical outcome of a Diels-Alder reaction to synthesize a 3,4-disubstituted pyrrolidine-2,5-dione?
The Diels-Alder reaction is a powerful tool for forming six-membered rings with excellent stereochemical control. The stereochemistry of the dienophile is retained in the product.[8] When using a cyclic dienophile, such as a maleimide, the primary stereochemical consideration is the endo vs. exo approach of the diene.
-
The Endo Rule: In many Diels-Alder reactions, the endo product is the kinetically favored product. This is due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups on the dienophile in the transition state.[9]
-
Thermodynamic vs. Kinetic Control: While the endo product often forms faster (kinetic control), the exo product is typically more thermodynamically stable due to reduced steric hindrance.[9]
-
Controlling Selectivity:
-
For the endo product: Run the reaction at lower temperatures to favor the kinetically controlled pathway.
-
For the exo product: Use higher reaction temperatures to allow the initial endo product to revert to the starting materials via a retro-Diels-Alder reaction and then re-form as the more stable exo product (thermodynamic control).[9]
-
Lewis Acid Catalysis: The use of Lewis acid catalysts can enhance the rate and selectivity of the Diels-Alder reaction, often favoring the endo product.
-
Section 4: Experimental Protocols and Data
This section provides generalized experimental protocols for common synthetic and purification procedures, along with tables summarizing key reaction parameters.
General Protocol for a Base-Catalyzed Michael Addition
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.0 equivalent) and the N-substituted maleimide (1.0-1.2 equivalents).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, DCM, or toluene) to dissolve the reactants.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Base Addition: Slowly add the base (e.g., DBU, 1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]
| Parameter | Recommendation | Rationale |
| Base | Screen weak (TEA) to strong (NaH) bases | Match the pKa of the Michael donor. |
| Solvent | Aprotic (THF, DCM, Toluene) | Solubilize reactants and catalyst. |
| Temperature | -78 °C to room temperature | Lower temperatures often improve stereoselectivity. |
| Equivalents | 1.0-1.2 of one reactant | Can drive equilibrium towards the product. |
Table 1: Key Parameters for Michael Addition Optimization
General Protocol for Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Mobile Phase Component | Polarity | Typical Use |
| Hexane/Petroleum Ether | Non-polar | Initial elution to remove non-polar impurities. |
| Ethyl Acetate | Polar | Used to increase the polarity of the mobile phase and elute the product. |
| Dichloromethane | Medium Polarity | Can be used as a component of the mobile phase for compounds of intermediate polarity. |
Table 2: Common Solvents for Column Chromatography Purification
Section 5: Visualizing Reaction Mechanisms and Workflows
Visual aids can significantly clarify complex chemical transformations and troubleshooting strategies. The following diagrams, rendered using DOT language, illustrate key concepts discussed in this guide.
Caption: Mechanism of the Base-Catalyzed Michael Addition.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselectivity in the Michael Addition of β-Keto Esters.
- A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. (n.d.).
- Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega. (2017-10-11).
- What is the product of primary amine and acid anhydride? Chemistry Stack Exchange. (2017-12-17).
- BenchChem. (n.d.). Troubleshooting low conversion rates in Michael additions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Michael Additions.
- Pyrrolidine-2,5-dione. (n.d.).
- Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition.
- Amidation kinetics of succinic anhydride by amine-containing drugs.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- The Diels-Alder Reaction. Master Organic Chemistry. (2017-08-30).
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. (2017-11-13).
- Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. PMC.
- What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Semantic Scholar. (1997-05-01).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. [PDF] endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
preventing racemization during the synthesis of chiral 3-Aminopyrrolidine-2,5-dione
Technical Support Center: Synthesis of Chiral 3-Aminopyrrolidine-2,5-dione
Welcome to our dedicated technical support center for the synthesis of chiral 3-aminopyrrolidine-2,5-dione. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during this critical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you prevent racemization and achieve high enantiomeric purity in your target compound.
Introduction: The Challenge of Racemization
The synthesis of enantiomerically pure 3-aminopyrrolidine-2,5-dione, a valuable chiral building block in medicinal chemistry, is frequently challenged by the potential for racemization. The acidic proton at the C3 position is susceptible to abstraction, particularly under basic conditions or elevated temperatures, leading to the formation of a planar enolate intermediate. This intermediate can then be protonated from either face, resulting in a loss of stereochemical information and the formation of a racemic mixture. Understanding and controlling the factors that promote this pathway are paramount to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of chiral 3-aminopyrrolidine-2,5-dione?
A1: The principal mechanism of racemization is the deprotonation-reprotonation at the chiral C3 center. The carbonyl groups of the succinimide ring increase the acidity of the C3 proton. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side of this planar intermediate, leading to the formation of both enantiomers and thus, racemization.
Q2: Which reaction conditions are most likely to cause racemization?
A2: Several conditions can promote racemization:
-
Basic Conditions: Both strong and weak bases can facilitate the abstraction of the C3 proton. The choice of base and its stoichiometry are critical.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that favor racemization increases the likelihood of its occurrence.
-
Protic Solvents: Protic solvents can facilitate proton exchange, potentially contributing to the racemization process.
Q3: How can I choose the right protecting group for the amine to minimize racemization?
A3: The choice of the N-protecting group is crucial. An ideal protecting group should be stable under the reaction conditions required for subsequent steps but easily removable without inducing racemization.
-
Boc (tert-butoxycarbonyl): Often a good choice as it can be removed under acidic conditions which are less likely to cause racemization at the C3 position.
-
Cbz (carboxybenzyl): Removable by hydrogenolysis, which is generally a mild method that preserves stereochemistry.
-
Bulky Protecting Groups: Larger, sterically hindering protecting groups can sometimes disfavor the formation of the planar enolate intermediate.
Q4: What analytical techniques are suitable for determining the enantiomeric purity of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your 3-aminopyrrolidine-2,5-dione product. Chiral gas chromatography (GC) can also be used, often after derivatization of the amine.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (e.e.) in the final product. | 1. Base-mediated epimerization: The use of a strong base or an excess of a weaker base is causing deprotonation at the C3 position. 2. High reaction temperature: The reaction is being run at a temperature that promotes enolization. 3. Incorrect workup procedure: The workup involves prolonged exposure to basic or acidic conditions that can cause racemization. | 1. Optimize base selection: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) in stoichiometric amounts. Consider base-free reaction conditions if possible. 2. Control temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Perform reactions at 0 °C or below if feasible. 3. Quench carefully: Use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction and neutralize the base promptly. Avoid strong acids or bases during extraction. |
| Racemization observed during N-deprotection. | 1. Harsh deprotection conditions: The conditions used to remove the N-protecting group are causing epimerization. 2. Cleavage of a Cbz group with HBr/AcOH: This can be too harsh for some substrates. | 1. Select milder deprotection methods: For Boc groups, consider using milder acidic conditions (e.g., 4M HCl in dioxane at 0°C). For Cbz groups, catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild and effective method that is unlikely to cause racemization. |
| Inconsistent results between batches. | 1. Variability in reagent quality: The purity of solvents and reagents, especially the base, can vary. 2. Poor control over reaction parameters: Minor fluctuations in temperature or reaction time can have a significant impact. | 1. Use high-purity reagents: Ensure solvents are anhydrous and reagents are of high quality. 2. Maintain strict parameter control: Use a cryostat for accurate temperature control and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: Chiral Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric excess of N-protected 3-aminopyrrolidine-2,5-dione.
-
Column Selection: A chiral stationary phase (CSP) column is required. Commonly used columns include those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for your specific compound and column. A common starting point is 90:10 (hexane:isopropanol).
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample.
-
Run the analysis at a flow rate of 1.0 mL/min.
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Protocol 2: Mild Deprotection of N-Boc-3-aminopyrrolidine-2,5-dione
This protocol describes a method for removing the Boc protecting group under conditions designed to minimize racemization.
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-3-aminopyrrolidine-2,5-dione in anhydrous 1,4-dioxane (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 4 equivalents of 4M HCl in dioxane to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be used directly in the next step or can be neutralized by careful addition of a mild base.
-
Visualizing Key Concepts
Caption: Troubleshooting workflow for low enantiomeric excess.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Technical Support Center: Optimizing Stereoselectivity in Reactions of 3-Aminopyrrolidine-2,5-dione Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective synthesis involving 3-aminopyrrolidine-2,5-dione and related succinimide scaffolds. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in their synthetic routes. The chiral succinimide motif is a privileged structure in numerous biologically active compounds and pharmaceuticals, making stereocontrol a critical aspect of their synthesis.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q: What is stereoselectivity, and why is it critical for 3-aminopyrrolidine-2,5-dione derivatives?
A: Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. For derivatives of 3-aminopyrrolidine-2,5-dione, which are inherently chiral, this means controlling the three-dimensional arrangement of atoms at newly formed stereocenters. This control is paramount because different enantiomers or diastereomers of a molecule can have vastly different biological activities, from desired therapeutic effects to adverse toxicological profiles.[2] Achieving high stereoselectivity is essential for synthesizing enantiopure compounds for pharmaceutical applications.
Q: What are the primary factors that influence the stereochemical outcome of reactions involving this scaffold?
A: The stereoselectivity of these reactions is a multifactorial issue. The key influencing factors include:
-
The Chiral Catalyst or Auxiliary: This is often the most critical element. The choice of catalyst, its chiral ligand, and its loading can dictate the facial selectivity of the reaction.[1][3][4][5]
-
Reaction Conditions: Temperature, solvent, pressure, and the presence of additives (like bases or Lewis acids) can significantly impact the energy difference between diastereomeric transition states, thereby influencing the product ratio.[1]
-
Substrate Structure: The nature of the substituents on the pyrrolidine-2,5-dione ring and the reacting partner can introduce steric or electronic biases that favor the formation of one stereoisomer.
-
Reaction Mechanism: The specific pathway of the reaction (e.g., concerted vs. stepwise, kinetic vs. thermodynamic control) will fundamentally determine how stereochemical information is transferred.
Q: What are the most reliable methods for analyzing the stereoisomeric purity of my products?
A: The two most common and reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[6][7] A wide variety of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are available to resolve most stereoisomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR can distinguish diastereomers, it cannot differentiate enantiomers. To analyze enantiomeric excess (ee), one can use chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between the enantiomers.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Workflow for Optimizing Stereoselectivity
Before diving into specific problems, it's helpful to visualize a systematic approach to optimization. The following workflow outlines a logical progression from initial reaction setup to a highly stereoselective process.
Caption: A systematic workflow for the optimization of stereoselective reactions.
Q1: My reaction is producing a nearly racemic mixture (low enantiomeric excess, ee). What are the primary causes and how can I fix this?
A: Low enantioselectivity points directly to an issue with the transfer of chiral information during the rate-determining step.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solutions |
| Ineffective Chiral Catalyst/Ligand | The chosen catalyst may not create a sufficiently organized and energetically differentiated chiral environment around the substrate in the transition state. | 1. Screen a Broader Range of Catalysts: Explore different classes of catalysts known for similar transformations, such as rhodium catalysts for hydrogenations[1], peptide-based organocatalysts for conjugate additions[11], or chiral oxazaborolidines.[3] 2. Modify the Ligand: Subtle steric and electronic changes to the chiral ligand can have a profound impact on selectivity. |
| Incorrect Reaction Temperature | Higher temperatures can provide enough energy to overcome the small activation energy difference between the two pathways leading to the R and S enantiomers, resulting in racemization. | 1. Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. Lower temperatures often enhance selectivity. 2. Perform a Temperature Screen: Systematically evaluate temperatures (e.g., from -40 °C to room temperature) to find the optimal balance between reaction rate and enantioselectivity. |
| Inappropriate Solvent | The solvent can influence the conformation of the catalyst-substrate complex. A non-optimal solvent may fail to stabilize the preferred transition state or may compete with the substrate for binding to the catalyst. | 1. Screen Solvents of Varying Polarity: Test a range of solvents, such as toluene (non-polar), dichloromethane (DCM), tetrahydrofuran (THF), and more polar options if the reaction allows. 2. Consider Coordinating vs. Non-Coordinating Solvents: A coordinating solvent might interfere with the catalyst, while a non-coordinating one could be beneficial. |
| Catalyst Racemization or Decomposition | The chiral catalyst itself may be unstable under the reaction conditions, leading to a loss of enantiopurity over time. | 1. Verify Catalyst Stability: Check the stability of your catalyst under the reaction conditions independently. 2. Use Freshly Prepared Catalyst: Ensure the catalyst is pure and active. 3. Reduce Reaction Time: If possible, find conditions that allow for shorter reaction times to minimize catalyst degradation. |
Q2: I have good enantioselectivity, but the reaction yields a mixture of diastereomers (low diastereomeric ratio, dr). How can I improve diastereoselectivity?
A: Poor diastereoselectivity occurs when the approach of the reactants is not well-controlled with respect to the existing stereocenter(s) on the 3-aminopyrrolidine-2,5-dione scaffold.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solutions |
| Conflict Between Substrate and Reagent Control | The inherent stereochemistry of the substrate may direct the reaction to one face, while the chiral reagent directs it to the other, leading to a mixture of products. | 1. Match the Catalyst to the Substrate: Sometimes, one enantiomer of a chiral ligand will work "with" the substrate's inherent bias (matched case), while the other will work against it (mismatched case). Try both enantiomers of the ligand. 2. Modify the Substrate: Altering the steric bulk of substituents on the pyrrolidine-2,5-dione ring can enhance its directing effect. |
| Flexible Transition State | If the transition state is not rigid, multiple conformations can lead to different diastereomeric products. | 1. Use Chelating Reagents or Additives: Lewis acids can coordinate to multiple sites on the substrate, creating a more rigid, organized transition state that favors a single pathway.[12] 2. Lower the Temperature: This reduces conformational flexibility and can significantly improve diastereoselectivity. |
| Thermodynamic vs. Kinetic Control | The initially formed kinetic product may be less stable and equilibrate over time to the more stable thermodynamic product. Your desired product might be the kinetic one. | 1. Shorten Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to isolate the kinetic product. 2. Adjust Base/Acid Concentration: The presence of a base or acid can facilitate epimerization. A study on stereodivergent synthesis showed that adjusting the amount of base (Et₃N) could selectively produce either syn- or anti- diastereomers.[1] |
Troubleshooting Decision Tree
Use this diagram to quickly diagnose and address stereoselectivity issues.
Caption: A decision tree for troubleshooting common stereoselectivity problems.
Q3: I am struggling to separate the stereoisomers for analysis. What are the best approaches?
A: The very similar physical properties of stereoisomers make their separation challenging. A robust analytical method is crucial for accurate assessment of selectivity.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solutions |
| Co-elution on Standard HPLC | Enantiomers have identical properties in an achiral environment, and diastereomers can have very similar polarities, leading to poor separation on standard silica or C18 columns. | 1. Develop a Chiral HPLC Method: This is the most direct approach. Use a chiral stationary phase (CSP) like Chiralcel® OD-H or Chiralpak®.[8][13] Systematically screen mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to achieve baseline separation.[7] 2. Use Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and higher efficiency than HPLC for certain compounds.[13] |
| Signal Overlap in NMR | Enantiomers are indistinguishable in a standard NMR spectrum. Diastereomer signals may overlap, making accurate integration difficult. | 1. Use Chiral Solvating Agents (CSAs): Add a CSA (e.g., a derivative of phenylglycine methyl ester[10]) to your NMR sample. The CSA forms transient, diastereomeric complexes with your enantiomers, which causes their corresponding proton signals to appear at different chemical shifts, allowing for integration. 2. Prepare Diastereomeric Derivatives: React your product mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form stable diastereomers. These can often be separated by standard silica gel chromatography or easily distinguished and quantified by ¹H or ¹⁹F NMR.[14] |
Key Experimental Protocols
Protocol 1: Method Development for Chiral HPLC Analysis
This protocol provides a starting point for separating stereoisomers of 3-aminopyrrolidine-2,5-dione derivatives.
-
Column Selection:
-
Sample Preparation:
-
Dissolve a small amount of your product mixture (~1 mg/mL) in the initial mobile phase to be tested. Filter the sample through a 0.45 µm syringe filter.
-
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: 90:10 (v/v) n-Hexane : Isopropanol (IPA).
-
Mobile Phase B: 80:20 (v/v) n-Hexane : IPA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV detector set to a wavelength where your compound absorbs (e.g., 254 nm).
-
-
Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (IPA or ethanol) from 2% to 30%.
-
If peaks are broad, add a small amount of an additive. For basic compounds (like amines), add 0.1% diethylamine (DEA) or triethylamine (TEA).[13] For acidic compounds, add 0.1% trifluoroacetic acid (TFA).
-
Adjust the flow rate (0.5-1.5 mL/min) and temperature (15-40 °C) to improve resolution and peak shape.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas for each stereoisomer. Calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) using the following formulas:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
dr = Area₁ / Area₂
-
-
Protocol 2: ¹H NMR Analysis with a Chiral Solvating Agent (CSA)
This protocol describes how to determine enantiomeric excess using NMR.
-
CSA Selection:
-
Choose a CSA that is known to interact with your compound's functional groups (e.g., via hydrogen bonding or π-π stacking). (R)-(-)-N-(3,5-Dinitrobenzoyl)phenylglycine is a common choice for analytes with aromatic rings or hydrogen bond donors/acceptors.[10]
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of your analyte into an NMR tube.
-
Dissolve it in ~0.6 mL of a suitable deuterated solvent (CDCl₃ or C₆D₆ are common).
-
Acquire a standard ¹H NMR spectrum of your analyte alone.
-
-
Titration with CSA:
-
Add a sub-stoichiometric amount (e.g., 0.25 equivalents) of the CSA to the NMR tube. Acquire another ¹H NMR spectrum.
-
Continue adding the CSA in increments (0.5, 0.75, 1.0, 1.5 eq.) and acquire a spectrum after each addition.
-
Monitor the spectra for the splitting of a well-resolved singlet or doublet belonging to your analyte. The optimal separation is often found at a 1:1 molar ratio of analyte to CSA.[9]
-
-
Data Analysis:
-
Identify a proton signal that shows clear separation for the two enantiomers.
-
Carefully integrate the two resolved signals.
-
Calculate the enantiomeric excess (ee) using the peak integrals (integrals correspond to peak areas).
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
-
Visualizing Catalyst-Substrate Interaction
Achieving high stereoselectivity relies on creating a well-defined chiral pocket that forces an incoming reagent to approach the substrate from a specific trajectory.
Caption: A simplified model of a chiral catalyst directing the approach of a reagent.
References
- Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
- Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines.
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogen
- Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine C
- Peptide-Catalyzed Stereoselective Conjugate Addition Reactions of Aldehydes to Maleimide.
- Stereoselective Peptide Catalysis: From Synthesis of C-Substituted Succinimides to Kinetic Resolution of Chiral Aldehydes. Research Collection.
- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. N/A.
- Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. Sci-Hub.
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.
- Chiral Separations by High‐Performance Liquid Chromatography.
- Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. PMC - NIH.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.
Sources
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. sfera.unife.it [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Purification of 3-Aminopyrrolidine-2,5-dione Enantiomers
Welcome to the technical support center for the chiral purification of 3-aminopyrrolidine-2,5-dione enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to equip you with the necessary knowledge to develop robust and efficient chiral separation methods for this important class of compounds.
Introduction to the Chiral Separation of 3-Aminopyrrolidine-2,5-dione
3-Aminopyrrolidine-2,5-dione, a succinimide derivative, possesses a chiral center at the C3 position, making it a key building block in the synthesis of various pharmacologically active molecules. The stereochemistry of this compound is often critical to its biological activity, necessitating the separation and analysis of its enantiomers.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[2][3]
This guide will walk you through the critical aspects of method development, from selecting the right chiral stationary phase to optimizing the mobile phase and troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of chiral HPLC separation for 3-aminopyrrolidine-2,5-dione.
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 3-aminopyrrolidine-2,5-dione enantiomers?
A1: Given the polar nature and the presence of a primary amine in 3-aminopyrrolidine-2,5-dione, two main classes of CSPs are highly recommended for initial screening:
-
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs for a broad range of chiral compounds.[2] Columns with coated or immobilized cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), are excellent starting points.[4] Immobilized versions (e.g., Chiralpak IA, IB, IC) offer the advantage of being compatible with a wider range of solvents.
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating polar and ionic compounds, including underivatized amino acids.[5][6] Since 3-aminopyrrolidine-2,5-dione contains a primary amine and polar carbonyl groups, these columns can offer unique selectivity.
Q2: What are the recommended starting mobile phase conditions?
A2: The choice of mobile phase depends on the selected CSP and the desired chromatographic mode (Normal Phase, Polar Organic, or Reversed Phase).
-
For Polysaccharide-based CSPs (Normal Phase): A typical starting mobile phase would be a mixture of a non-polar solvent and a polar alcohol modifier.
-
Solvent A: Hexane or Heptane
-
Solvent B: Isopropanol (IPA) or Ethanol
-
Initial Gradient/Isocratic Mix: Start with a screening gradient or an isocratic mixture such as 80:20 (Hexane:IPA).
-
Additive: To improve the peak shape of the basic amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase. Common choices include 0.1% diethylamine (DEA) or ethanolamine.[7]
-
-
For Macrocyclic Glycopeptide-based CSPs (Reversed Phase): These columns are well-suited for aqueous mobile phases.
-
Solvent A: Water with a buffer (e.g., 10 mM Ammonium Bicarbonate, pH adjusted)
-
Solvent B: Acetonitrile or Methanol
-
Initial Conditions: A shallow gradient or an isocratic mixture can be used for initial screening.
-
Q3: Does 3-aminopyrrolidine-2,5-dione require derivatization for chiral separation?
A3: While direct separation of the underivatized compound is often possible and preferred to avoid extra steps, derivatization can be a useful strategy if direct methods fail or if detection sensitivity is low. Derivatization with a chromophoric or fluorophoric agent can enhance detection and sometimes improve chiral recognition.[2][4] For instance, derivatizing the primary amine with agents like p-toluenesulfonyl chloride or Marfey's reagent can be considered.[7]
Q4: How can I determine the elution order of the enantiomers?
A4: The elution order of enantiomers is specific to the CSP and the mobile phase conditions used. To determine the elution order, you must inject a standard of a single, known enantiomer (if available). If a standard is not available, other techniques such as circular dichroism (CD) detection coupled with HPLC, or collecting the separated fractions and analyzing them by other chiroptical methods, may be necessary.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the chiral HPLC purification of 3-aminopyrrolidine-2,5-dione.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Low temperature leading to broad peaks. | 1. Screen different CSPs (e.g., cellulose-based, amylose-based, macrocyclic glycopeptide-based).2. Vary the ratio of the polar modifier (e.g., IPA, ethanol) in the mobile phase. Try a different alcohol modifier.3. Increase the column temperature in increments of 5 °C (up to the column's limit). |
| Peak Tailing | 1. Secondary interactions between the basic amine and residual silanols on the silica support.2. Overloading of the column.3. Presence of an interfering compound. | 1. Add a basic modifier to the mobile phase (e.g., 0.1% DEA, triethylamine, or ethanolamine).2. Reduce the sample concentration and/or injection volume.3. Ensure sample purity. Modify the mobile phase composition to check for co-eluting impurities. |
| Broad Peaks | 1. Low column temperature.2. Mismatch between sample solvent and mobile phase.3. Column degradation. | 1. Increase the column temperature.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. |
| Long Retention Times | 1. Mobile phase is too weak (insufficient polar modifier).2. Low flow rate. | 1. Increase the percentage of the polar modifier (e.g., IPA or ethanol) in the mobile phase.2. Increase the flow rate (while monitoring backpressure). |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Mobile phase instability or evaporation.3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each run.2. Prepare fresh mobile phase daily and keep the solvent bottles capped.3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Initial Method Development for Chiral Separation of 3-Aminopyrrolidine-2,5-dione
This protocol outlines a systematic approach to developing a chiral separation method using a polysaccharide-based CSP.
1. Column Selection:
-
Start with a cellulose-based CSP, for example, a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar column.[7]
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade n-Hexane.
-
Mobile Phase B: HPLC-grade Isopropanol (IPA).
-
Additive: Diethylamine (DEA).
-
Prepare a mobile phase of Hexane/IPA (e.g., 80:20 v/v) containing 0.1% DEA. Degas the mobile phase before use.
3. HPLC System Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210-230 nm, depending on the chromophore of the molecule).
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Dissolve the racemic 3-aminopyrrolidine-2,5-dione in the mobile phase or a solvent compatible with the mobile phase (e.g., a small amount of IPA) at a concentration of approximately 1 mg/mL.
5. Chromatographic Run and Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and monitor the chromatogram.
-
If resolution is poor, systematically vary the percentage of IPA (e.g., in 5% increments from 10% to 30%).
-
If peak shape is poor, ensure the presence of the basic additive.
-
Consider screening other alcohol modifiers like ethanol in place of IPA.
Protocol 2: Column Care and Regeneration
Proper column care is crucial for maintaining performance and extending the lifetime of your chiral column.
1. Daily Use:
-
Always filter and degas the mobile phase.
-
Use a guard column to protect the analytical column from contaminants.
2. Column Storage:
-
For short-term storage (overnight), flush the column with the mobile phase at a low flow rate.
-
For long-term storage, flush the column with an appropriate storage solvent as recommended by the manufacturer (typically a non-polar solvent like hexane/IPA for normal phase columns).
3. Column Regeneration:
-
If you observe a loss of performance (e.g., peak splitting, loss of selectivity), a regeneration procedure may be necessary. For immobilized polysaccharide CSPs, this may involve flushing with a series of stronger solvents. Always consult the manufacturer's instructions before attempting regeneration, as using incompatible solvents can irreversibly damage the column.
Visualizations
Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
-
Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts Supporting Information. The Royal Society of Chemistry. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications (RSC Publishing). [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed. [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. [Link]
-
Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. ResearchGate. [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]
-
ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Aminopyrrolidine-2,5-dione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine-2,5-dione core, a key pharmacophore, is central to a class of small molecules with significant therapeutic interest. Its derivatives, such as the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, have transformed the treatment landscape of multiple myeloma. Accurate and robust quantification of these compounds and their metabolites in complex biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and overall drug development. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of these critical derivatives, grounded in field-proven insights and experimental data.
Foundational Principles: Selecting the Right Analytical Approach
The analytical journey for 3-aminopyrrolidine-2,5-dione derivatives begins with critical decisions regarding ionization, mass analysis, and sample preparation. The inherent polarity and structural characteristics of these molecules dictate the optimal instrumental choices.
Ionization Techniques: Electrospray vs. Atmospheric Pressure Chemical Ionization
The goal of the ion source is to efficiently and reproducibly convert the neutral analyte into a gas-phase ion with minimal fragmentation. For polar, nitrogen-containing heterocycles like the 3-aminopyrrolidine-2,5-dione derivatives, Electrospray Ionization (ESI) is often the default choice due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with high efficiency.[1][2] ESI is particularly well-suited for analytes that are already ionized or are highly polar in solution.[3]
However, Atmospheric Pressure Chemical Ionization (APCI) can offer superior performance in certain contexts. APCI is a gas-phase ionization technique that is effective for less polar to semi-polar, semi-volatile compounds.[4] In a validated method for pomalidomide, a close structural analog, APCI was selected over ESI due to superior signal intensity.[1][5] This highlights a crucial principle: while ESI is the logical starting point, empirical evaluation of both ESI and APCI is essential during method development to achieve the highest sensitivity for a specific derivative.
Recommendation: Begin method development with ESI in positive ion mode. If sensitivity is suboptimal or matrix effects are severe, evaluate APCI as a viable alternative.
Comparing Mass Analyzers for Quantitative and Qualitative Needs
The choice of mass analyzer dictates the sensitivity, selectivity, and qualitative power of the analysis. The three most common platforms used in pharmaceutical analysis are triple quadrupole, quadrupole time-of-flight (Q-TOF), and Orbitrap-based mass spectrometers.
| Mass Analyzer | Primary Application | Strengths | Weaknesses |
| Triple Quadrupole (QqQ) | Targeted Quantitation | Highest sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode, wide linear dynamic range, robustness, cost-effective for routine analysis.[6][7] | Limited to pre-selected mass transitions; poor for unknown identification. |
| Quadrupole Time-of-Flight (Q-TOF) | Qualitative & Semi-Quantitative Analysis | High mass resolution and accuracy for confident formula determination of unknowns, full scan MS/MS spectra for structural elucidation.[7][8] | Generally less sensitive than QqQ for targeted quantitation, wider linear range can be a challenge.[9] |
| Orbitrap (e.g., Q Exactive™) | Hybrid Quantitative/Qualitative | Ultra-high resolution provides excellent selectivity in complex matrices, high mass accuracy, ability to perform retrospective data analysis.[10][11] | Slower scan speeds compared to QqQ can limit compatibility with ultra-fast chromatography; higher initial cost. |
Expert Insight: For regulated bioanalysis where the primary goal is to measure the concentration of a known drug and its metabolites, the Triple Quadrupole remains the gold standard due to its unparalleled sensitivity and robustness in SRM mode.[6] For discovery and metabolite identification studies, a high-resolution mass spectrometry (HRMS) instrument like a Q-TOF or Orbitrap is indispensable.[8][10] Modern Orbitrap instruments, such as the Orbitrap Exploris™, offer quantitative performance that rivals triple quadrupoles, providing the flexibility to perform both screening and quantitation in a single run.[12]
Experimental Protocols: A Validated LC-MS/MS Method
The following protocol is a comprehensive, self-validating system for the quantification of a 3-aminopyrrolidine-2,5-dione derivative in human plasma, based on established and validated methods for lenalidomide and pomalidomide.[4][13][14][15]
Workflow Overview
The logical flow from sample receipt to final data is critical for ensuring reproducibility and minimizing error.
Caption: High-level workflow for bioanalysis of 3-aminopyrrolidine-2,5-dione derivatives.
Detailed Step-by-Step Protocol
This protocol is designed for robustness and high-throughput analysis.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of the analyte and a stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., Methanol) at 1 mg/mL. The use of a SIL-IS is critical as it co-elutes and experiences similar ionization effects as the analyte, providing the most accurate correction for matrix effects and procedural losses.[14]
-
Generate a series of working standard solutions by serial dilution.
-
Prepare calibration curve standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high) by spiking the working standards into blank human plasma.[4][13]
2. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To 50 µL of plasma sample, standard, or QC, add 25 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate. The choice of an organic solvent like ethyl acetate provides a good balance of polarity to extract the target analytes while leaving highly polar matrix components (salts, proteins) behind.[4]
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Methanol:0.1% Formic Acid in Water). This ensures compatibility with the initial chromatographic conditions.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: A reversed-phase C18 column (e.g., Waters XTerra RP18, 4.6 x 50 mm, 5 µm) is a standard choice providing good retention and peak shape for these compounds.[4][15]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common additive that aids in protonation for positive mode ESI and improves chromatographic peak shape.[15]
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic elution (e.g., 90% B) can be used for rapid analysis if sufficient separation from interferences is achieved.[4] A shallow gradient may be required for more complex samples.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
SRM Transitions: These must be optimized by infusing a standard solution of the analyte. For pomalidomide (precursor m/z 274.0), a characteristic product ion is m/z 201.0.[5] The precursor ion corresponds to [M+H]⁺, and the product ion results from a specific fragmentation event, providing high selectivity.
Representative Performance Data
The following table summarizes typical validation parameters achieved for methods analyzing lenalidomide and pomalidomide, which are directly applicable benchmarks for other 3-aminopyrrolidine-2,5-dione derivatives.
| Parameter | Lenalidomide | Pomalidomide | Justification |
| Linear Range | 2 - 1000 ng/mL[13][16] | 0.08 - 820 ng/mL (0.3 - 3000 nM)[5][17] | A wide dynamic range is crucial for capturing Cmax and trough concentrations in PK studies. |
| LLOQ | 2 - 10 ng/mL[4][13] | 0.08 ng/mL[1][5] | The Lower Limit of Quantitation (LLOQ) must be low enough to measure concentrations in the terminal elimination phase. |
| Precision (%CV) | < 15%[13][16] | < 15%[5][17] | Intra- and inter-day precision ensures the reproducibility of the method over time. |
| Accuracy (%Bias) | 85 - 115%[13][16] | 85 - 115%[5][17] | Accuracy reflects how close the measured value is to the true value, ensuring reliable data. |
| Recovery | ~75%[18] | Not explicitly stated, but LLE is effective[19] | Consistent and reproducible recovery is more important than 100% recovery. |
Data Interpretation: Understanding Fragmentation Pathways
Structural elucidation and confident identification rely on interpreting the MS/MS fragmentation patterns. While specific data for the unsubstituted 3-aminopyrrolidine-2,5-dione is scarce, we can propose a highly probable fragmentation pathway based on its close structural analogs, pomalidomide and thalidomide.[5][20][21] The core succinimide or glutarimide ring is a common site of initial fragmentation.
Caption: Proposed fragmentation pathway for the core 3-aminopyrrolidine-2,5-dione structure.
Mechanistic Explanation:
-
Protonation: In the ESI source, the most basic site, the primary amine, is readily protonated to form the [M+H]⁺ precursor ion (m/z 115 for the parent compound).
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 98.
-
Ring Opening and Carbonyl Loss: Collision-induced dissociation (CID) can induce the opening of the pyrrolidine-dione ring. A subsequent loss of a carbonyl group (CO) is a common fragmentation for cyclic imides, leading to a fragment at m/z 87.[5] This pathway was observed for pomalidomide.
-
Loss of Isocyanic Acid (HNCO) or related fragments: Cleavage across the imide ring can lead to the loss of H₂NCO, resulting in a fragment at m/z 72.
These proposed pathways provide a logical basis for developing SRM transitions for new derivatives and for identifying unknown metabolites that retain the core ring structure.
Conclusion and Future Perspectives
The robust analysis of 3-aminopyrrolidine-2,5-dione derivatives is a well-established practice in the pharmaceutical industry, built upon the foundation of liquid chromatography coupled with tandem mass spectrometry. For high-sensitivity, high-throughput quantitative bioanalysis, a UPLC system coupled to a triple quadrupole mass spectrometer using a validated LLE or SPE sample preparation protocol remains the industry's workhorse. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the accuracy and precision demanded by regulatory bodies.
For researchers in drug discovery and metabolism, high-resolution mass spectrometry platforms like Q-TOF and Orbitrap offer invaluable tools for identifying metabolites and degradation products, providing a deeper understanding of the drug's fate in vivo. The choice between these platforms depends on the specific need for sensitivity versus qualitative power, with modern Orbitrap systems increasingly bridging this gap.
As new derivatives are developed, the principles and protocols outlined in this guide will serve as a robust starting point for the development of validated, reliable, and high-performance analytical methods, ensuring data integrity from the discovery bench to clinical application.
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comparing the anticonvulsant activity of 3-Aminopyrrolidine-2,5-dione analogs
An In-Depth Comparative Guide to the Anticonvulsant Activity of 3-Aminopyrrolidine-2,5-dione Analogs
Introduction: The Quest for Superior Antiepileptic Drugs
Epilepsy is a prevalent and debilitating neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite a considerable arsenal of available antiepileptic drugs (AEDs), a significant portion of patients, estimated at nearly one-third, suffer from refractory seizures that do not respond to existing pharmacological treatments.[1] This clinical reality underscores the urgent and continuous need for the development of novel AEDs with improved efficacy, broader spectra of activity, and more favorable safety profiles.[2]
The pyrrolidine-2,5-dione (succinimide) scaffold has long been a cornerstone in anticonvulsant drug discovery, famously represented by ethosuximide, a primary treatment for absence seizures.[3] Building upon this validated pharmacophore, researchers have explored various structural modifications to enhance potency and broaden activity. This guide focuses on a specific, promising class: 3-Aminopyrrolidine-2,5-dione analogs . By introducing an amino substituent at the 3-position of the succinimide ring, a new vector for chemical diversification is created, allowing for a nuanced modulation of the molecule's pharmacological properties.
As a Senior Application Scientist, this guide is designed to provide fellow researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of these analogs. We will delve into the critical experimental methodologies used for their evaluation, present a comparative analysis of their anticonvulsant efficacy and neurotoxicity based on published preclinical data, and discuss the crucial structure-activity relationships (SAR) that govern their performance.
Pillar 1: Methodologies for Preclinical Evaluation
The successful identification of promising anticonvulsant candidates hinges on robust and standardized preclinical screening models.[4] These in vivo assays are indispensable for assessing a compound's ability to access relevant brain targets and exert its desired anticonvulsant effect, something in vitro systems cannot fully predict.[1] The primary models used to characterize the compounds discussed herein are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the Rotarod test for neurotoxicity.
Maximal Electroshock (MES) Seizure Test
The MES test is a fundamental and highly validated model for identifying AEDs effective against generalized tonic-clonic seizures.[5][6] Its primary utility lies in assessing a compound's ability to prevent the spread of a seizure after it has been initiated.[1]
Experimental Protocol:
-
Animal Preparation: Male albino mice (e.g., CF-1 strain) are acclimated and weighed for accurate dosing. The test compound or vehicle is administered, typically intraperitoneally (i.p.), at predetermined doses.
-
Anesthesia & Electrode Placement: At the time of peak effect (TPE) of the drug, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical conductivity.[5][6] Corneal electrodes are then placed.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via an electroconvulsive shock apparatus.[5][7] This stimulus is sufficient to induce a maximal seizure in unprotected animals.
-
Observation & Endpoint: The animal is immediately observed for the characteristic behavioral seizure, which includes tonic extension of the hindlimbs.[5] The abolition of the hindlimb tonic extensor component is the primary endpoint, signifying protection.[6]
-
Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint, is calculated from the dose-response data.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a widely used chemoconvulsant model that is particularly sensitive to drugs that raise the seizure threshold.[8] It is considered a model for clonic, myoclonic, or absence seizures and effectively identifies compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[9][10]
Experimental Protocol:
-
Animal Preparation: Mice are prepared and dosed with the test compound or vehicle as in the MES test.
-
Chemoconvulsant Administration: At the TPE, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin.[8]
-
Observation & Endpoint: Animals are placed in individual observation cages and monitored for 30 minutes.[8] The endpoint is the presence of a clonic seizure, defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8] An animal is considered protected if it fails to exhibit this endpoint.
-
Quantification: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic convulsions.[8]
Rotarod Test for Neurotoxicity
A critical aspect of AED development is ensuring a sufficient window between the therapeutic dose and the dose that causes undesirable side effects. The Rotarod test is the gold standard for assessing motor impairment and acute neurotoxicity.[11][12]
Experimental Protocol:
-
Apparatus & Acclimation: The apparatus consists of a rotating rod.[11] Animals are acclimated to the testing room and may be trained in a pre-trial session to familiarize them with the task.[12]
-
Testing: Animals are placed on the rod, which rotates at a constant or, more commonly, an accelerating speed (e.g., 4 to 40 rpm).[11]
-
Observation & Endpoint: The latency to fall from the rod is recorded.[13] An inability to remain on the rod for a predetermined amount of time indicates motor impairment.
-
Quantification: The median toxic dose (TD₅₀) is calculated, representing the dose at which 50% of the animals exhibit motor impairment.
Pillar 2: Comparative Efficacy and Safety of Analogs
Recent research has synthesized and evaluated a series of 3-aminopyrrolidine-2,5-dione derivatives, providing valuable data for a comparative analysis.[14] A key study screened these compounds in the MES, scPTZ, and psychomotor (6 Hz) seizure tests, along with the rotarod test for neurotoxicity.[14] The 6 Hz test is particularly noteworthy as it can identify compounds effective against therapy-resistant seizures.[15]
The data below summarizes the anticonvulsant activity and neurotoxicity of several key analogs, with ethosuximide included as a reference compound.
Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of 3-Aminopyrrolidine-2,5-dione Analogs in Mice
| Compound | Structure (R¹, R²) | MES ED₅₀ (mg/kg) | 6 Hz (44mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | PI (MES) | PI (6 Hz) |
| 1 | R¹=H, R²=4-Cl-Phenyl | 19.8 | 20.3 | 64.7 | > 300 | > 15.1 | > 14.7 |
| 2 | R¹=H, R²=Phenyl | 98.7 | 51.5 | > 100 | > 300 | > 3.0 | > 5.8 |
| 3 | R¹=H, R²=Benzyl | 71.3 | 48.6 | > 100 | > 300 | > 4.2 | > 6.1 |
| 4 | R¹=Phenyl, R²=Butyl | > 100 | 85.3 | > 100 | > 300 | - | > 3.5 |
| 5 | R¹=Phenyl, R²=Benzyl | > 100 | 79.2 | > 100 | > 300 | - | > 3.7 |
| Ethosuximide | (Reference Drug) | > 500 | 221.7 | 149.0 | > 500 | - | > 2.2 |
Data synthesized from Jaros et al. (2022). PI (Protective Index) = TD₅₀ / ED₅₀. A higher PI indicates a better safety margin.[14]
Analysis and Discussion
The comparative data reveals several critical insights into the structure-activity relationships of this chemical series.
-
Superior Potency of Compound 1: The most active compound identified is 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (Compound 1) .[14] It demonstrated remarkable potency in both the MES and 6 Hz seizure models, with ED₅₀ values of 19.8 mg/kg and 20.3 mg/kg, respectively. This efficacy is significantly greater than that of the other analogs and the reference drug, ethosuximide.
-
Broad Spectrum of Activity: Compound 1 was the only analog to show potent activity across all three seizure models (MES, 6 Hz, and scPTZ), indicating a broad spectrum of anticonvulsant action. This suggests it may be effective against a wider range of seizure types than more specialized drugs.
-
Impact of Aromatic Substitution: The introduction of a chloro-substituent at the para-position of the phenyl ring (Compound 1 vs. Compound 2) dramatically increased potency in the MES test by approximately five-fold. This highlights the critical role of electronic and steric properties of the substituent on the 3-amino group.
-
Influence of N¹-Substitution: Comparing compounds with an unsubstituted imide nitrogen (1, 2, 3) to those with an N-phenyl group (4, 5) suggests that N-substitution may be detrimental to broad-spectrum activity. Compounds 4 and 5 were inactive in the MES and scPTZ tests, showing only moderate activity in the 6 Hz model.[14]
-
Favorable Safety Profile: All tested analogs demonstrated low in vivo neurotoxicity, with TD₅₀ values exceeding 300 mg/kg in the rotarod test.[14] This is a highly desirable characteristic. For the lead Compound 1 , the calculated Protective Indices (PI) are greater than 15 for the MES test and greater than 14 for the 6 Hz test, indicating a very wide therapeutic window and a significant safety margin.
Pillar 3: Plausible Mechanisms of Action
While the precise mechanisms for all analogs have not been fully elucidated, studies on related pyrrolidine-2,5-dione derivatives provide strong, authoritative grounding for their likely molecular targets. The broad-spectrum activity of the most potent compounds, particularly their efficacy in the MES test, strongly suggests an interaction with voltage-gated ion channels to prevent seizure spread.
Specifically, many active pyrrolidine-2,5-dione derivatives have been shown to modulate neuronal voltage-sensitive sodium (Na⁺) channels and/or L-type voltage-gated calcium (Ca²⁺) channels.[2][16][17] The inhibition of these channels reduces neuronal excitability and stabilizes neuronal membranes, a key mechanism for controlling generalized seizures. The activity of Compound 1 in the scPTZ test also suggests it may influence neurotransmitter systems or ion channels involved in controlling seizure thresholds, potentially including T-type calcium channels or GABAergic pathways.
Conclusion and Future Perspectives
This comparative analysis demonstrates that the 3-aminopyrrolidine-2,5-dione scaffold is a highly promising platform for the design of novel anticonvulsant agents. The strategic substitution on both the 3-amino group and the imide nitrogen allows for significant tuning of potency and spectrum of activity.
The standout candidate, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione , has emerged as a potent, broad-spectrum anticonvulsant with an excellent safety profile in preclinical models.[14] Its superior performance compared to other analogs and the reference drug ethosuximide makes it a compelling candidate for further, more advanced preclinical development.
Future research should focus on:
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-like potential.
-
Mechanism of Action Studies: Utilizing electrophysiological techniques, such as patch-clamp studies, to confirm the specific interactions with voltage-gated sodium and calcium channels.[18]
-
Chronic Epilepsy Models: Assessing the efficacy of lead compounds in chronic models of epilepsy, which more closely mimic the human condition of recurrent seizures.
-
Further SAR Exploration: Synthesizing additional analogs to explore other substitutions on the phenyl ring and alternative aromatic systems to further optimize potency and selectivity.
By systematically building on these findings, the scientific community can continue to advance the 3-aminopyrrolidine-2,5-dione class from promising preclinical candidates to potentially transformative therapies for patients with epilepsy.
References
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- National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
- Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 131, 44-53.
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- Jaros, J., et al. (2022). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. ResearchGate.
- YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant.
- Kamińska, K., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI.
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A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 3-Aminopyrrolidine-2,5-dione
Introduction: The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals, including well-known antiepileptic drugs.[1][2] The introduction of a 3-amino group provides a critical synthetic handle for diversification, enabling the development of novel therapeutic agents. Consequently, the efficient and stereoselective synthesis of 3-Aminopyrrolidine-2,5-dione and its derivatives is a topic of significant interest for researchers in drug development.
This guide provides a comparative analysis of distinct catalytic and stoichiometric strategies for the synthesis of this valuable scaffold. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer a critical evaluation to assist researchers in selecting the optimal synthetic route for their specific objectives.
Strategy 1: Organocatalytic Asymmetric Michael Addition
The conjugate addition of nucleophiles to maleimides is a powerful and direct method for constructing substituted succinimides.[1] Organocatalysis, utilizing small, metal-free organic molecules, has emerged as a premier strategy for achieving high enantioselectivity in these transformations, offering a greener alternative to traditional metal-based catalysts.
Mechanistic Rationale & Expertise: The core principle involves the activation of the maleimide electrophile or the amine nucleophile by a chiral organocatalyst. Bifunctional catalysts, such as those incorporating a tertiary amine and a thiourea moiety, are particularly effective. The tertiary amine acts as a Brønsted base to deprotonate the pro-nucleophile (or activate the maleimide), while the thiourea group acts as a hydrogen-bond donor, coordinating to the maleimide's carbonyl groups. This dual activation orients the reactants within a chiral environment, dictating the stereochemical outcome of the addition. The choice of a protected amine nucleophile, such as a carbamate, is crucial to prevent side reactions and allow for subsequent deprotection to yield the desired 3-amino functionality.
Experimental Protocol: Chiral Thiourea-Catalyzed Michael Addition
This protocol is adapted from established principles of asymmetric Michael additions to maleimides.[3]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add N-benzylmaleimide (1.0 equiv.), the protected amine nucleophile (e.g., benzyl carbamate, 1.2 equiv.), and anhydrous toluene (0.1 M).
-
Reaction Initiation: Add the chiral tertiary amine-thiourea organocatalyst (0.1 equiv.) to the solution.
-
Incubation: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected 3-aminopyrrolidine-2,5-dione derivative.
-
Deprotection (if necessary): The protecting group (e.g., Cbz) can be removed under standard hydrogenolysis conditions (H₂, Pd/C) to afford the final product.
Logical Flow: Organocatalytic Synthesis
Caption: Workflow for organocatalytic synthesis of 3-aminopyrrolidine-2,5-diones.
Strategy 2: Silver-Mediated Oxidative Cyclization
Metal-catalyzed reactions offer alternative pathways that can be highly efficient. A recently reported method utilizes a silver-mediated oxidative cyclization as part of a multicomponent reaction sequence, providing access to functionalized 3-aminopyrrolidine-2,5-diones.[3]
Mechanistic Rationale & Expertise: This strategy often follows a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to first assemble a linear precursor. The subsequent key step involves a silver salt, such as silver acetate, which acts as an oxidant.[3] The silver(I) likely facilitates an intramolecular cyclization through a structural rearrangement, leading to the formation of the pyrrolidine-2,5-dione ring. This approach is particularly valuable for generating libraries of compounds due to its multicomponent nature, allowing for rapid variation of multiple substituents.
Experimental Protocol: Silver Acetate Mediated Synthesis
This protocol is based on the principles described for silver-mediated oxidative post-GBB modification reactions.[3]
-
Precursor Synthesis (GBB Reaction): In a round-bottom flask, combine the aldehyde (1.0 equiv.), amine (1.0 equiv.), and isocyanide (1.0 equiv.) in methanol (0.2 M). Stir at room temperature for 24 hours to form the GBB product.
-
Isolation of Intermediate: Remove the solvent under reduced pressure and purify the intermediate if necessary, or proceed directly if the crude product is of sufficient purity.
-
Oxidative Cyclization: Dissolve the GBB product (1.0 equiv.) in a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add silver acetate (AgOAc, 1.5 equiv.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the functionalized 3-aminopyrrolidine-2,5-dione.
Logical Flow: Silver-Mediated Synthesis
Caption: Workflow for silver-mediated oxidative cyclization synthesis.
Strategy 3: Stoichiometric Cyclization of Asparagine Derivatives
A highly effective and straightforward approach utilizes readily available chiral building blocks. The synthesis starting from N-protected asparagine provides direct access to N-substituted 3-aminopyrrolidine-2,5-diones without the need for a catalyst for the cyclization step itself.[1]
Mechanistic Rationale & Expertise: This method relies on the inherent structure of asparagine, which already contains the core backbone of the target molecule. The synthesis involves a double N- and O-alkylation followed by an intramolecular cyclization. A base, such as cesium carbonate, facilitates the deprotonation of both the carbamate nitrogen and the carboxylic acid, which then act as nucleophiles to react with an alkylating agent like benzyl bromide. The intermediate amic acid then undergoes base-promoted dehydration and cyclization to form the stable succinimide ring. This route offers excellent control over the stereochemistry at the 3-position, as it is derived from the parent amino acid.
Experimental Protocol: Cyclization of Boc-Asparagine
This protocol is derived from the reported synthesis of N-benzyl-3-Boc-aminosuccinimide.[1]
-
Reactant Preparation: To a solution of N-tert-butyloxycarbonylasparagine (Boc-Asn, 1.0 equiv.) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Alkylation: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (2.2 equiv.) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours.
-
Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-3-Boc-aminopyrrolidine-2,5-dione.
Logical Flow: Asparagine Cyclization
Sources
In Vitro Biological Evaluation of Novel 3-Aminopyrrolidine-2,5-dione Compounds: A Comparative Guide for Drug Discovery Professionals
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the in vitro biological evaluation of novel 3-aminopyrrolidine-2,5-dione compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the anticancer and antimicrobial potential of these compounds, grounded in experimental data and a mechanistic understanding of their activity.
The Rationale for Investigating 3-Aminopyrrolidine-2,5-diones
The strategic incorporation of an amino group at the 3-position of the pyrrolidine-2,5-dione ring offers a versatile point for chemical modification, allowing for the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties. This class of compounds has demonstrated significant potential as both anticancer and antimicrobial agents, making them a focal point of contemporary drug discovery efforts.[2][3]
Part 1: Anticancer Activity Evaluation
The evaluation of novel compounds for anticancer activity is a multi-faceted process that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
Causality Behind Experimental Choices: Cell Line Selection
The choice of cancer cell lines is a critical first step that dictates the relevance of the screening results. A well-considered panel should represent a diversity of cancer types and genetic backgrounds. For this guide, we will focus on a standard trio of cell lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.[4]
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with a wild-type p53 status, making it a sensitive model for evaluating apoptosis-inducing agents.[5][6]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, known for its resistance to certain chemotherapeutic agents.[4][7]
This selection allows for an initial assessment of a compound's breadth of activity and potential for selective cytotoxicity.
In Vitro Cytotoxicity: The MTT Assay
The initial screening for anticancer activity is typically performed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7, HCT116, and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel 3-aminopyrrolidine-2,5-dione compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Anticancer Activity
The following table presents hypothetical IC50 values for three novel 3-aminopyrrolidine-2,5-dione compounds (APD-1, APD-2, and APD-3) compared to the standard drug, Doxorubicin.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| APD-1 | 15.2 | 10.8 | 25.4 |
| APD-2 | 5.6 | 3.1 | 8.9 |
| APD-3 | 28.9 | 22.5 | 45.1 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Note: These are example data for illustrative purposes.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. The Bcl-2 family of proteins are central regulators of this process.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Treatment: Treat cells with the novel compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Caption: Proposed mechanism of apoptosis induction by 3-aminopyrrolidine-2,5-dione compounds.
Cell Cycle Analysis
To further elucidate the antiproliferative mechanism, cell cycle analysis is performed to determine if the compounds induce arrest at a specific phase of the cell cycle.
-
Cell Treatment: Treat cells with the novel compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery of that stage.
Part 2: Antimicrobial Activity Evaluation
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including pyrrolidine-2,5-diones, have shown promise in this area.
Causality Behind Experimental Choices: Microbial Strain Selection
A representative panel of microorganisms is chosen to assess the spectrum of antimicrobial activity:
-
Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections)
-
Gram-negative bacteria: Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections)
-
Fungus: Candida albicans (an opportunistic fungal pathogen)
In Vitro Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Prepare serial two-fold dilutions of the novel compounds and standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Comparative Antimicrobial Activity
The following table presents hypothetical MIC values for the novel compounds against the selected microbial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| APD-1 | 16 | 32 | >64 |
| APD-2 | 4 | 8 | 16 |
| APD-3 | 64 | >64 | >64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: These are example data for illustrative purposes.
Conclusion
This guide has outlined a comprehensive and systematic approach to the in vitro biological evaluation of novel 3-aminopyrrolidine-2,5-dione compounds. By employing a panel of relevant cancer cell lines and microbial strains, and utilizing standardized protocols for cytotoxicity, apoptosis, cell cycle, and antimicrobial susceptibility testing, researchers can effectively compare the performance of new chemical entities. The provided experimental frameworks and comparative data serve as a robust starting point for identifying promising lead compounds for further preclinical and clinical development. The versatility of the 3-aminopyrrolidine-2,5-dione scaffold, coupled with a rigorous and mechanistically informed evaluation strategy, holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminopyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione, commonly known as the succinimide core, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, five-membered cyclic structure serves as a versatile foundation for developing therapeutic agents across a multitude of disease areas. Researchers have successfully synthesized succinimide derivatives with a wide array of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The introduction of an amino group at the C-3 position creates the 3-aminopyrrolidine-2,5-dione scaffold, a pharmacophore that has proven particularly fruitful in the design of targeted and potent therapeutics.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various classes of 3-aminopyrrolidine-2,5-dione derivatives. We will dissect how specific structural modifications to this core influence biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Scaffold: A Foundation for Diversity
The therapeutic versatility of the 3-aminopyrrolidine-2,5-dione scaffold arises from the distinct chemical environments of its substitution points: the N-1 imide nitrogen, the C-3 chiral center, and the C-3 amino group. Each position offers a vector for chemical modification, allowing for the fine-tuning of a compound's steric, electronic, and hydrophobic properties to optimize interactions with a specific biological target.
Caption: Core 3-Aminopyrrolidine-2,5-dione scaffold with key modification points.
Comparative SAR Analysis Across Therapeutic Targets
The following sections compare how substitutions on the core scaffold dictate the biological activity and potency of its derivatives against different therapeutic targets.
Anticonvulsant and Antinociceptive Agents
The succinimide scaffold is historically renowned for its anticonvulsant properties. However, the unsubstituted succinimide ring itself is biologically inactive.[2] Potent activity is conferred through specific substitutions, primarily at the C-3 position.[2][3]
Causality Behind Experimental Choices: The primary hypothesis in designing anticonvulsant succinimides is that bulky, lipophilic groups at the C-3 position enhance binding to neuronal targets like voltage-gated sodium channels. The N-1 position is then functionalized with a linker and another cyclic moiety (e.g., phenylpiperazine) to further explore the binding pocket and modulate physicochemical properties for better CNS penetration.
Key SAR Insights:
-
C-3 Position: This position is critical. Introducing alkyl or aryl groups is essential for activity.[2]
-
Large, non-aromatic substituents like sec-butyl or isopropyl tend to yield higher anticonvulsant activity.[3]
-
The stereochemistry at C-3 significantly influences the biological profile and binding mode.
-
-
N-1 Position: This position is typically functionalized with an alkyl chain of varying length connected to a terminal cyclic group.
-
An increase in the length of the alkyl linker can result in compounds with a quicker onset and longer duration of action.[3]
-
The terminal group, often a substituted phenylpiperazine, profoundly impacts potency. A 3-trifluoromethylphenyl group is often favorable for activity in the maximal electroshock (MES) seizure model, while 3,4-dichlorophenylpiperazines show broad activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models.[3]
-
A recent study by Góra et al. developed hybrid molecules combining the pyrrolidine-2,5-dione scaffold with a benzo[b]thiophene ring, identifying a lead compound 33 with potent antiseizure and analgesic properties.[4] This compound demonstrated efficacy in MES and 6 Hz seizure models and was also effective in a neuropathic pain model, with its likely mechanism being interaction with voltage-sensitive sodium channels.[4]
Table 1: SAR Summary of Anticonvulsant Pyrrolidine-2,5-dione Derivatives
| Compound Class | C-3 Substituent | N-1 Substituent (Linker + Terminal Group) | Key Activity Finding | Reference |
| 1,3-Disubstituted Derivatives | Isopropyl, Benzhydryl | Varied alkyl chains + Phenylpiperazines | Most favorable protection in the scPTZ test. | [3] |
| 1,3-Disubstituted Derivatives | Methyl, Unsubstituted | Varied alkyl chains + Phenylpiperazines | More active in the MES test. | [3] |
| Hybrid Derivatives | sec-Butyl | Acetamide linker + 3-Trifluoromethylphenylpiperazine | High activity, influenced by both C-3 and N-1 groups. | [3] |
| Thiophene Hybrids (e.g., Cpd 33) | Benzo[b]thiophen-2-yl | Ethyl linker + 4-(3-(Trifluoromethyl)phenyl)piperazine | Broad antiseizure protection and significant analgesic effect. | [4] |
Ligands for Serotonin Receptors (5-HT1A) and Transporters (SERT)
The development of multi-target directed ligands (MTDLs) that simultaneously modulate multiple neurotransmitter systems is a leading strategy for treating complex disorders like depression.[5] Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated as potent ligands for both the 5-HT1A receptor and the serotonin transporter (SERT).[5][6]
Causality Behind Experimental Choices: The design strategy involves molecular hybridization, merging the indole pharmacophore (known to interact with serotonin receptors) with the pyrrolidine-2,5-dione scaffold. The goal is to achieve a balanced affinity for both 5-HT1A and SERT to produce a synergistic antidepressant effect.
Key SAR Insights:
-
C-3 Position: The 3-(1H-indol-3-yl) group is the core pharmacophore responsible for interacting with the serotonergic targets.
-
N-1 Position: A butyl chain linking the succinimide nitrogen to a terminal arylpiperazine moiety is a common structural motif.
-
The nature of the substituent on the terminal phenyl ring is a key determinant of receptor affinity and selectivity.
-
Compounds 15, 18, 19, and 30 from one study showed significant affinity for both 5-HT1A and SERT, with in vivo tests confirming their function as 5-HT1A receptor agonists.[6]
-
Docking simulations confirmed that these ligands fit well within the binding models of both the 5-HT1A receptor and SERT.[6]
-
Table 2: SAR Summary of Pyrrolidine-2,5-dione Derivatives as 5-HT1A/SERT Ligands
| Compound ID | N-1 Substituent (Arylpiperazine moiety) | 5-HT1A Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Key Finding | Reference |
| 15 | 2-Methoxyphenylpiperazine | 1.8 | 3.5 | Potent dual ligand. | [6] |
| 18 | 2-Pyrimidinylpiperazine | 2.5 | 1.5 | High affinity for both targets. | [6] |
| 19 | Phenylpiperazine | 7.9 | 1.8 | Potent dual ligand. | [6] |
| 31 | 2,3-Dichlorophenylpiperazine | 0.8 | 68.0 | High affinity and selectivity for 5-HT1A. | [6] |
| 32 | 3-Chlorophenylpiperazine | 1.0 | 48.0 | High affinity and selectivity for 5-HT1A. | [6] |
CC Chemokine Receptor 2 (CCR2) Antagonists
Chronic inflammation is implicated in numerous diseases, and chemokine receptors like CCR2 are key mediators of inflammatory cell migration. Novel 3-aminopyrrolidine derivatives have been developed as highly potent antagonists of human CCR2 (hCCR2), demonstrating their potential as anti-inflammatory agents.[7]
Causality Behind Experimental Choices: The design focused on attaching heteroatomic carbocycles (like piperidine and piperazine) to the 3-aminopyrrolidine core. This strategy aimed to explore specific binding pockets within the CCR2 receptor to achieve high antagonistic potency.
Key SAR Insights:
-
3-Amino Group: This group serves as the attachment point for various cyclic moieties.
-
Attached Heterocycles:
-
Incorporating a piperidine ring led to the discovery of compound 19 , a highly potent hCCR2 antagonist.[7]
-
The use of a piperazine ring yielded several potent antagonists, including compounds 42, 47, and 49 .[7]
-
These findings indicate that the nature of the heteroatomic ring system attached to the 3-amino position is a critical determinant of antagonistic activity against CCR2.
-
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are based on established and validated methodologies from peer-reviewed literature.
Protocol 1: General Synthesis of N-Substituted 3-Aryl-pyrrolidine-2,5-dione Derivatives
This protocol is a generalized workflow based on synthetic routes described for anticonvulsant and antidepressant derivatives.[4][5]
Caption: General synthetic workflow for 1,3-disubstituted pyrrolidine-2,5-diones.
Step-by-Step Methodology:
-
Michael Addition: An appropriately substituted aryl acetic acid is reacted with a maleimide in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetic acid). The reaction mixture is heated to reflux to yield the corresponding succinic acid intermediate.
-
Cyclization: The succinic acid intermediate is heated with a source of ammonia (e.g., ammonium carbonate) or a primary amine to induce cyclization, forming the 3-aryl-pyrrolidine-2,5-dione core.
-
N-Alkylation: The resulting 3-aryl-pyrrolidine-2,5-dione is dissolved in an aprotic solvent (e.g., acetone or DMF). A base (e.g., anhydrous potassium carbonate) is added, followed by the desired N-substituted alkylating agent (e.g., 1-(4-bromobutyl)-4-(aryl)piperazine). The mixture is heated to reflux until completion.
-
Purification: The final product is isolated after workup (e.g., filtration, extraction) and purified using column chromatography or recrystallization. The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[4]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Succinimide derivatives have also been evaluated as inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease.[8][9] This spectrophotometric method is a standard for evaluating AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (100 mM, pH 7.5)
-
Test compounds (succinimide derivatives) and positive control (e.g., Donepezil)
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: The percent inhibition is calculated relative to a control well containing no inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[8]
Caption: Mechanism of the Ellman's assay for AChE inhibition.
Conclusion and Future Perspectives
The 3-aminopyrrolidine-2,5-dione scaffold is a remarkably adaptable and privileged structure in drug discovery. SAR studies consistently demonstrate that targeted modifications at the N-1, C-3, and 3-amino positions can yield potent and selective agents against a diverse range of biological targets, from CNS channels and receptors to inflammatory mediators.
-
For anticonvulsant activity, the focus remains on optimizing the lipophilic bulk at C-3 and the nature of the N-1 side chain to improve CNS penetration and target engagement.[3]
-
In the antidepressant space, the scaffold serves as an excellent anchor for creating multi-target ligands, where fine-tuning the N-1 arylpiperazine moiety is key to balancing affinities.[6]
-
As anti-inflammatory agents, derivatizing the 3-amino group with specific heterocycles has proven to be a successful strategy for achieving high-potency CCR2 antagonism.[7]
Future research will likely focus on improving the pharmacokinetic properties and metabolic stability of these derivatives.[9] The exploration of novel substitutions and the use of computational modeling to predict binding affinities will continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Research progress in biological activities of succinimide deriv
- Research progress in biological activities of succinimide derivatives.
- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry.
- Synthesis And Antioxidant Activity Of Succinimide Deriv
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI.
- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
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A Comparative Guide to the Chiral Separation and Validation of 3-Aminopyrrolidine-2,5-dione Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. For molecules such as 3-aminopyrrolidine-2,5-dione, a chiral building block in medicinal chemistry, the ability to separate and quantify its enantiomers is paramount. This guide provides an in-depth, objective comparison of modern chromatographic techniques for the chiral resolution of 3-aminopyrrolidine-2,5-dione enantiomers, complete with supporting experimental insights and validation protocols grounded in regulatory standards.
I. The Criticality of Chiral Separation
Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies worldwide mandate the development of robust analytical methods to control the enantiomeric purity of chiral drug substances and products. The pyrrolidine-2,5-dione scaffold is present in a variety of natural products and pharmacologically active compounds, making the chiral integrity of its derivatives, like 3-aminopyrrolidine-2,5-dione, a key consideration in drug discovery and development.[1]
II. Comparative Analysis of Chiral Separation Techniques
The successful separation of enantiomers hinges on the principle of chiral recognition, where a chiral selector interacts diastereomerically with the enantiomers, leading to differential retention and, thus, separation.[2] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the predominant techniques for chiral analysis.[3][4][5][6]
A. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[4][7] The separation is achieved by using a chiral stationary phase (CSP) that provides a chiral environment for the differential interaction with the enantiomers.[2][3]
-
Principle of Separation: Enantiomers partition differently between the mobile phase and the CSP due to the formation of transient diastereomeric complexes with the chiral selector on the stationary phase.[8] The stability of these complexes dictates the retention time, allowing for separation.
-
Common Chiral Stationary Phases for Amine Separation:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, capable of resolving a broad range of racemates.[7][9][10] For primary amines like 3-aminopyrrolidine-2,5-dione, these phases often provide excellent enantioselectivity.
-
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support and work on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[8]
-
Crown Ether-based CSPs: Specifically designed for the separation of primary amines, these CSPs utilize the formation of inclusion complexes.[8][11]
-
B. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and environmental sustainability.[3][11][12] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13]
-
Principle of Separation: Similar to HPLC, SFC relies on chiral stationary phases. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC.[12][14]
-
Advantages for Amine Separation: SFC often provides superior peak shapes for basic compounds like amines without the need for strong mobile phase additives. The use of CO2 also significantly reduces the consumption of organic solvents.[3]
C. Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for polar and charged analytes.[15] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[15][16]
-
Principle of Separation: The enantiomers form transient diastereomeric complexes with the chiral selector in the BGE.[15] These complexes have different effective mobilities in the electric field, leading to their separation.[6]
-
Common Chiral Selectors for Amine Separation:
III. Performance Comparison and Method Selection
The choice between HPLC, SFC, and CE depends on several factors, including the properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.
| Technique | Typical Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Key Advantages | Considerations |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® series), Pirkle-type | n-Hexane/Alcohol, Reversed-phase eluents | Widely applicable, robust, well-established.[4] | Can be time-consuming, uses significant amounts of organic solvents. |
| Chiral SFC | Polysaccharide-based, Crown ether-based | Supercritical CO2 with alcohol modifiers | Fast analysis, reduced solvent consumption, excellent for preparative scale.[3][12][14] | Requires specialized instrumentation. |
| Chiral CE | Cyclodextrins, Crown ethers | Aqueous buffers with chiral selector | High efficiency, minimal sample and reagent consumption.[15][16] | Lower loading capacity, can be less robust than chromatographic methods. |
For the chiral separation of 3-aminopyrrolidine-2,5-dione, a primary amine, both polysaccharide-based and crown ether-based CSPs in HPLC and SFC are expected to provide good results. Chiral CE with cyclodextrins or crown ethers as additives is also a viable and efficient alternative.
Experimental Protocols
Workflow for Chiral Method Development
Caption: General workflow for chiral separation method development.
Illustrative Chiral HPLC Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose-based) or Crownpak® CR-I(+) (crown ether-based).
-
Mobile Phase:
-
For Polysaccharide CSP: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
For Crown Ether CSP: An acidic mobile phase, such as perchloric acid solution (pH 1-2).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic 3-aminopyrrolidine-2,5-dione in the mobile phase.
Illustrative Chiral SFC Protocol
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.[3]
-
Column: Chiralpak® AD-3 or Crownpak® CR-I(+).
-
Mobile Phase: Carbon dioxide (CO2) with methanol as a polar modifier. A common screening condition is a gradient of 5-40% methanol. For the crown ether column, an acidic additive like trifluoroacetic acid (TFA) (0.8%) is required.[11]
-
Flow Rate: 3.0 mL/min.[3]
-
Back Pressure: 150 bar.[3]
-
Temperature: 40°C.
-
Detection: UV at 210 nm.
IV. Method Validation: A Framework for Trustworthiness
Once an effective chiral separation method is developed, it must be validated to ensure its reliability for its intended purpose. The validation of chiral purity methods should generally follow the compendial–regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][18][19]
Validation Workflow
Caption: Key parameters for chiral method validation.
Key Validation Parameters
The validation process involves a series of experiments to assess the performance characteristics of the analytical method.[20][21][22]
| Validation Parameter | ICH Guideline (Q2(R2)) Description | Typical Acceptance Criteria for Chiral Methods |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18] | Baseline resolution (Rs > 1.5) between the enantiomers and from any other impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18] | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations for which the method has a suitable degree of linearity, accuracy, and precision.[18] | For the undesired enantiomer: from the reporting level to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value.[18] | 90.0% to 110.0% recovery for the minor enantiomer at the specification limit.[18] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[18] | Repeatability: RSD ≤ 10% for the minor enantiomer at the specification limit.[18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and other critical parameters should remain within acceptable limits. |
Step-by-Step Validation Protocol for the Undesired Enantiomer
-
Specificity: Inject the desired enantiomer, the racemic mixture, and a placebo to demonstrate resolution and lack of interference.
-
Linearity and Range: Prepare a series of solutions of the undesired enantiomer over a range (e.g., from LOQ to 1.5% of the nominal concentration of the desired enantiomer). Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform multiple injections (e.g., n=6) of a standard solution of the undesired enantiomer at the specification limit.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.
-
-
LOQ Determination: Determine the LOQ by either the signal-to-noise ratio method or by establishing the lowest concentration that meets the requirements for accuracy and precision.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the resolution and quantification.
V. Conclusion
The chiral separation and validation of 3-aminopyrrolidine-2,5-dione enantiomers are critical for ensuring the quality and safety of pharmaceuticals derived from this building block. While chiral HPLC remains a robust and widely accessible technique, chiral SFC offers significant advantages in terms of speed and sustainability. Chiral CE provides a high-efficiency, low-consumption alternative. The selection of the optimal method will depend on the specific requirements of the analysis. Regardless of the technique chosen, a thorough validation according to ICH guidelines is essential to demonstrate that the method is fit for its intended purpose, thereby ensuring the reliability of the data and compliance with regulatory expectations.
VI. References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available from: [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines. Chromatography Today. Available from: [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. Available from: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Available from: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available from: [Link]
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Chiral Super Critical Fluid Chromatography. Phenomenex. Available from: [Link]
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Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Available from: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available from: [Link]
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Journal of Chromatography A. AFMPS. Available from: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available from: [Link]
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Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available from: [Link]
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Chiral column chromatography. Wikipedia. Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central. Available from: [Link]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PubMed Central. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Available from: [Link]
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Safety Operating Guide
3-Aminopyrrolidine-2,5-dione proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Aminopyrrolidine-2,5-dione and its Derivatives
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a crucial, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-Aminopyrrolidine-2,5-dione, grounded in established safety principles and regulatory standards.
The pyrrolidine-2,5-dione scaffold is a key structural motif in many biologically active compounds, making its derivatives common in drug discovery and development.[1][2] Understanding the inherent hazards of this chemical class is the first step toward ensuring a safe laboratory environment for everyone.
Several derivatives are classified as causing severe skin burns and eye damage.[3][4] Furthermore, some forms are noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, this compound and its waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or down the drain.[6][7] Drain disposal is prohibited as it can harm aquatic ecosystems and may interfere with the biological processes of wastewater treatment facilities.[8][9]
Table 1: Summary of GHS Hazard Classifications for Related Pyrrolidine Compounds
| Hazard Statement | Description | Commonality Across Derivatives | Source |
| H302 | Harmful if swallowed. | Frequent | [5] |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Very Common | [3][4][10] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | Very Common | [4][10] |
| H410 | Very toxic to aquatic life with long lasting effects. | Noted for specific isomers | [5] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after the experimental workflow. The causality here is simple: preventing exposure and spills eliminates many disposal-related emergencies.
Personal Protective Equipment (PPE)
Given the corrosive nature of this chemical class, a robust PPE protocol is essential.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact. Contaminated clothing should be removed immediately and washed before reuse.[3][9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][12]
Accidental Release Measures
In the event of a spill, the priority is to isolate the area and prevent exposure.
-
Evacuate non-essential personnel from the immediate area.[3]
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container for disposal.[11][13]
-
Do not allow the spilled material to enter drains or waterways.[9]
Step-by-Step Disposal Protocol
The disposal of 3-Aminopyrrolidine-2,5-dione waste is governed by federal regulations like the Resource Conservation and Recovery Act (RCRA) and institutional policies.[14] The following workflow ensures compliance and safety.
Caption: Disposal workflow for 3-Aminopyrrolidine-2,5-dione waste.
Methodology:
-
Waste Segregation: As soon as waste is generated—whether it's excess solid reagent, a reaction mixture containing the compound, or contaminated items like weigh boats or pipette tips—it must be segregated as hazardous chemical waste. It should never be mixed with non-hazardous waste.
-
Container Selection:
-
Store liquid waste in a dedicated, leak-proof container with a secure, tight-fitting screw cap.[14] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container material is compatible with the waste. For instance, strong acids or bases should not be stored in metal containers.[8][14]
-
Solid waste should be collected in a clearly marked bag or container.
-
Do not fill liquid containers to more than 90% capacity to allow for expansion.[14]
-
-
Proper Labeling:
-
All hazardous waste containers must be clearly labeled.[15] The label should include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "3-Aminopyrrolidine-2,5-dione" and any other components in the waste stream.
-
The date when waste was first added to the container (accumulation start date).[7]
-
Appropriate hazard pictograms (e.g., corrosive, environmental hazard).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[8][15]
-
The SAA must be inspected weekly for leaks, and containers must be kept securely closed except when adding waste.[8]
-
Regulations limit the volume of waste that can be stored (e.g., a maximum of 55 gallons of hazardous waste) and the time it can be accumulated (typically up to one year, provided volume limits are not exceeded).[7][15]
-
-
Arranging Final Disposal:
-
Once the container is full or is approaching its accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[15]
-
EH&S professionals will then ensure the waste is transported by a licensed hazardous waste contractor to a certified treatment, storage, and disposal facility (TSDF) for final, environmentally sound disposal.[14] This is the final and mandatory step, as indicated in multiple SDSs which state: "Dispose of contents/container to an approved waste disposal plant."[5][16]
-
Emergency Exposure Procedures
If an exposure occurs despite precautions, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Safe science is rigorous science, and proper chemical waste management is a cornerstone of that principle.
References
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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DC Chemicals. (2026, January 12). SAFETY DATA SHEET: (S)-3-Aminopyrrolidine-2,5-dione. [Link]
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Global Substance Registration System. (R)-3-Aminopyrrolidine-2,5-dione hydrochloride. [Link]
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PubChem. 3-Aminopyrrolidine. [Link]
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ResearchGate. (2025, August 6). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. [Link]
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Dovepress. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]
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National Institutes of Health. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]
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Wikipedia. Heterocyclic compound. [Link]
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MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
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MDPI. Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. [Link]
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ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
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PubMed. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
